2-Methyl-N-(o-tolyl)benzamide chemical properties and structure
Chemical Properties, Structural Analysis, and Synthesis[1] Executive Summary 2-Methyl-N-(o-tolyl)benzamide (CAS: 22978-49-0), also known as 2,2'-dimethylbenzanilide , is a sterically crowded amide used primarily as a str...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Properties, Structural Analysis, and Synthesis[1]
Executive Summary
2-Methyl-N-(o-tolyl)benzamide (CAS: 22978-49-0), also known as 2,2'-dimethylbenzanilide , is a sterically crowded amide used primarily as a structural intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinazolinones like Methaqualone) and agrochemical fungicides. Its chemical significance lies in its ortho,ortho-disubstituted structure, which forces the amide bond out of planarity, influencing both its reactivity and solid-state packing. This guide details its physicochemical profile, crystal structure dynamics, and validated synthesis protocols.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The molecule consists of a benzamide core flanked by two methyl groups at the ortho positions of both the benzoyl and aniline rings. This steric bulk creates a "twisted" conformation that lowers the melting point compared to its mono-substituted analogs.
Table 1: Physicochemical Specifications
Property
Data
Notes
IUPAC Name
2-Methyl-N-(2-methylphenyl)benzamide
Common Synonyms
2,2'-Dimethylbenzanilide; -Di-o-tolylbenzamide
CAS Number
22978-49-0
Molecular Formula
Molecular Weight
225.29 g/mol
Melting Point
110–112 °C
Distinct from N-(o-tolyl)benzamide (144°C) due to steric twist [1].
Solubility
Soluble in EtOH, DCM, Acetone; Insoluble in Water
Lipophilic ()
Appearance
White to Off-White Crystalline Solid
Forms needles from EtOH/Water
Structural Analysis: The "Ortho-Effect"
The defining feature of 2-Methyl-N-(o-tolyl)benzamide is the steric clash between the two ortho-methyl groups and the amide linkage (
).
3.1 Conformation and Crystal Packing
X-ray crystallographic studies reveal that the molecule cannot adopt a planar conformation. To minimize steric repulsion:
Twist Angles: The amide plane is twisted relative to the phenyl rings by approximately 43–45° .
Methyl Orientation: The two ortho-methyl groups adopt an anti-conformation relative to each other to maximize distance.
Packing: Molecules form head-to-head chains driven by intermolecular
hydrogen bonds, arranging in a herringbone pattern along the crystallographic c-axis [2].
3.2 Graphviz Diagram: Structural Logic & Packing
The following diagram illustrates the steric forces driving the molecular conformation and the resulting supramolecular assembly.
Figure 1: Causal relationship between steric hindrance, molecular conformation, and bulk physical properties.
Synthesis & Manufacturing Protocols
Two primary routes exist for synthesizing 2-Methyl-N-(o-tolyl)benzamide. Method A (Acyl Chloride) is preferred for high-yield laboratory synthesis, while Method B (Isatoic Anhydride) is historically significant in medicinal chemistry.
This protocol uses 2-methylbenzoyl chloride (o-toluoyl chloride) and 2-methylaniline (o-toluidine).
Reagents:
2-Methylbenzoyl chloride (1.0 eq)
2-Methylaniline (1.0 eq)
Triethylamine (
) or Pyridine (1.2 eq) as base
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step Protocol:
Preparation: Dissolve 2-methylaniline (10 mmol) and
(12 mmol) in dry DCM (20 mL) in a round-bottom flask under atmosphere. Cool to 0°C.[1]
Addition: Dropwise add 2-methylbenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Work-up: Quench with water (20 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then sat.
(to remove acid), and finally brine.
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles (Yield: ~85-90%).
4.2 Method B: Isatoic Anhydride Route
Reacting isatoic anhydride with o-toluidine at high temperature (
) yields the target benzamide via decarboxylation. This route avoids corrosive acid chlorides but requires higher thermal input [3].
4.3 Graphviz Diagram: Synthesis Pathway
Figure 2: Mechanistic pathway for the Schotten-Baumann synthesis of the target compound.
Applications & Biological Relevance[1][14]
5.1 Pharmaceutical Intermediate
The compound is a direct precursor to 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone (Methaqualone). Cyclization of 2-methyl-N-(o-tolyl)benzamide with acetylacetone or acetic anhydride introduces the second ring required for the quinazolinone core. This makes the benzamide a controlled substance precursor in some jurisdictions, though it is itself stable and non-psychoactive.
5.2 Agrochemical Scaffolds
The 2-methylbenzanilide core is a structural motif in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Mepronil, Flutolanil). The "ortho-twist" is critical for fitting into the hydrophobic pocket of the fungal ubiquinone-binding site.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
GHS Classification: Warning (H315, H319, H335).
Storage: Store at room temperature, sealed, away from strong oxidizers.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
ChemicalBook. (2025). 2,2'-Dimethylbenzanilide Properties and Melting Point Data. Retrieved from
PubChem. (2025).[2][3] 2-Methyl-N-(o-tolyl)benzamide Compound Summary. National Library of Medicine. Retrieved from
Manhas, M. S., et al. (1977).[4] A Facile Synthesis of Methaqualone and Analogs. Synthesis, 5, 309-310.[4] (Describes the synthesis and MP of 110°C).
Cambridge Structural Database (CSD).Crystal structure of N-(o-tolyl)-o-toluamide. (Refcode: TOLBEN).
Structural Elucidation and Synthetic Utility of N-(2-Methylphenyl)-2-methylbenzamide
Part 1: Nomenclature & Chemical Identity Target Molecule: 2-Methyl-N-(o-tolyl)benzamide Definitive IUPAC Name: N-(2-Methylphenyl)-2-methylbenzamide This molecule represents a classic example of a sterically congested "bi...
This molecule represents a classic example of a sterically congested "bis-ortho" substituted amide. Its nomenclature is derived by prioritizing the benzamide core (carboxylic acid derivative) over the amine substituent.
Distinctive sharp melt; useful for purity validation.
LogP (Predicted)
3.23
Lipophilic; crosses Blood-Brain Barrier (BBB).
H-Bond Donors/Acceptors
1 / 1
Amide NH (donor), Carbonyl O (acceptor).
Part 2: Structural Analysis & Steric Dynamics
The defining feature of N-(2-Methylphenyl)-2-methylbenzamide is the steric clash between the ortho-methyl group on the benzoyl ring and the ortho-methyl group on the aniline ring. This "ortho-ortho" effect forces the molecule into a non-planar conformation to minimize torsional strain.
Crystallographic Insights
X-ray diffraction studies reveal that the central amide group (
) is relatively planar, but it is significantly twisted relative to the two aromatic rings.[1]
Dihedral Angles: The benzoyl and aniline rings are often inclined at angles >80° relative to each other.[2]
Packing: Molecules typically pack in a "herringbone" motif stabilized by intermolecular
and bonds is restricted, the barrier is generally insufficient to isolate stable atropisomers at room temperature. However, this restriction results in significant broadening of NMR signals at lower temperatures and influences the kinetics of cyclization reactions.
Part 3: Synthetic Protocols
For research and drug development purposes, the synthesis of this amide is a critical intermediate step in the production of quinazolinone-class sedatives (e.g., Methaqualone).
This protocol offers the highest purity and yield, minimizing thermal degradation.
Reagents:
o-Toluoyl chloride (1.1 eq)
o-Toluidine (1.0 eq)
Triethylamine (
) or Pyridine (1.2 eq)
Dichloromethane (DCM) (Solvent)
Protocol:
Preparation: Dissolve o-toluidine (10 mmol) and
(12 mmol) in anhydrous DCM (20 mL) under atmosphere. Cool to 0 °C.
Addition: Dropwise add o-toluoyl chloride (11 mmol) dissolved in DCM over 15 minutes. The exotherm must be controlled to prevent bis-acylation.
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
Workup: Wash organic phase with 1M HCl (removes unreacted amine), followed by sat.
(removes unreacted acid chloride/acid), and brine.
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.
Part 4: Pharmacological Relevance & Cyclization
This amide is the linear precursor to Methaqualone (Quaalude), a GABA-A receptor modulator. The transformation from the open amide to the closed quinazolinone ring is a key reaction in medicinal chemistry, demonstrating the conversion of a pharmacologically "quiet" linker into a bioactive heterocycle.
Cyclization Mechanism (Dehydration)
To form the quinazolinone, the amide nitrogen must attack the carbonyl of an acetamide equivalent (or the amide oxygen must be activated to allow nitrogen closure, depending on the specific reagents used, such as acetic anhydride).
Validating the identity of N-(2-Methylphenyl)-2-methylbenzamide requires distinguishing it from its isomers (e.g., p-tolyl analogs) and the cyclized product.
Nuclear Magnetic Resonance (NMR)
The steric bulk causes specific shielding/deshielding patterns.
Nucleus
Shift ( ppm)
Multiplicity
Assignment
1H
2.35
Singlet (3H)
(Benzoyl ring)
1H
2.45
Singlet (3H)
(Aniline ring)
1H
7.10 – 7.50
Multiplet (8H)
Aromatic Protons
1H
9.60 – 9.80
Broad Singlet
Amide (Deshielded by H-bonding)
13C
168.5
Singlet
Carbonyl
13C
18.2, 19.5
Singlets
Methyl Carbons
Infrared Spectroscopy (IR)[6]
Amide I (
stretch): 1640–1660 (Strong). Lower frequency than esters due to resonance.
Amide II (
bend): 1530–1550 .
N-H Stretch: 3250–3300
(Sharp peak if non-hydrogen bonded, broad if bonded).
References
Gowda, B. T., et al. (2009).[3] "2-Methyl-N-(o-tolyl)benzamide."[4][1] Acta Crystallographica Section E, 66(1), o19.[1] Link
Van Zyl, E. F. (2001).[5] "A survey of reported synthesis of methaqualone and some positional and structural isomers." Forensic Science International, 122(2-3), 142-149.[5] Link
ChemDiv. (2024). "Compound 2-methyl-N-(2-methylphenyl)benzamide Data Sheet." ChemDiv Library. Link
Sigma-Aldrich. (2024).[6] "N-(2-Methylphenyl)-2-methylbenzamide Product Specification." Link
Technical Guide: The Biological Potential of N-Substituted Benzamides
Executive Summary The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in neuropharmacology (dopamine antagonism), recent advancements have repositioned this scaffold as a cornerstone in epigenetic modulation (HDAC inhibition) and antimicrobial therapeutics. This guide dissects the structural causality, mechanistic pathways, and synthetic protocols required to exploit N-substituted benzamides in modern drug development.
Structural Activity Relationship (SAR) & Chemical Space
The biological versatility of N-substituted benzamides stems from their ability to adopt distinct conformations (open vs. intramolecularly hydrogen-bonded) and the electronic tunability of the aromatic ring.
The Pharmacophore Zones
To rationalize the activity, we divide the molecule into three critical zones:
Zone A (The Benzene Core): Controls electronic density and lipophilicity. Substituents at the ortho-position (e.g., -OCH₃, -NH₂) are critical for conformational locking via intramolecular hydrogen bonding with the amide proton.
Zone B (The Amide Linker): Acts as the hydrogen bond donor/acceptor interface. In HDAC inhibitors, this is often part of the Zinc Binding Group (ZBG).[1]
Zone C (The N-Substituent): The primary determinant of target selectivity. This region extends into the solvent-exposed domains (HDACs) or deep hydrophobic pockets (GPCRs).
Visualization: SAR Logic Flow
Figure 1: Modular SAR dissection of the benzamide scaffold showing how specific structural zones dictate target selectivity.
Key Therapeutic Mechanisms
Neuropharmacology: D2/D3 Receptor Antagonism
Mechanism: Compounds like Sulpiride and Amisulpride function as selective antagonists for Dopamine D2 and D3 receptors. Unlike classic phenothiazines, they are "atypical" because they preferentially block presynaptic autoreceptors at low doses, increasing dopamine release (antidepressant effect), while blocking postsynaptic receptors at high doses (antipsychotic effect).
Critical Feature: The ortho-methoxy group creates a pseudo-ring structure via hydrogen bonding with the amide N-H, essential for fitting the D2 orthosteric site.
Mechanism: Benzamides like Entinostat (MS-275) are Class I selective HDAC inhibitors.[1]
Zinc Binding: Unlike hydroxamic acids (pan-inhibitors), benzamides often bind the catalytic Zn²⁺ ion in a bidentate fashion using the amide carbonyl and the free amine of an ortho-amino substituent. This requires a specific geometry, granting them isoform selectivity (preferring HDAC 1, 2, and 3 over HDAC 6).
Outcome: Inhibition prevents the removal of acetyl groups from histone lysine residues, leading to an open chromatin structure (euchromatin) and re-expression of silenced tumor suppressor genes (e.g., p21).
Visualization: Mechanism of Action (HDAC vs. GPCR)
Figure 2: Dual mechanistic pathways. Left: Epigenetic modulation via Zinc chelation. Right: GPCR antagonism via conformational locking.
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include "Checkpoints"—self-validating steps to confirm the experiment is proceeding correctly.
Protocol A: Synthesis of N-(2-aminophenyl)benzamide (HDAC Inhibitor Precursor)
Rationale: This protocol uses the Schotten-Baumann conditions optimized for preventing over-acylation of the aniline.
Preparation: Dissolve 1,2-phenylenediamine in anhydrous DCM under Nitrogen atmosphere at 0°C.
Causality: Low temperature prevents di-acylation; Nitrogen prevents oxidation of the diamine.
Base Addition: Add TEA dropwise. Stir for 10 minutes.
Acylation: Add Benzoyl chloride dropwise over 30 minutes.
Checkpoint 1 (TLC): Spot reaction mixture on Silica TLC. Mobile phase: Hexane/EtOAc (7:3). Look for the disappearance of the starting diamine (low Rf) and appearance of the mono-amide (medium Rf). If di-amide forms (high Rf), reduce addition rate.
Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, dry over Na₂SO₄.
Purification: Recrystallize from Ethanol/Water.
Checkpoint 2 (NMR): ¹H NMR must show a singlet for the amide -NH (~10 ppm) and a broad singlet for the free -NH₂ (~4-5 ppm). Absence of free -NH₂ indicates over-reaction.
Protocol B: In Vitro Antiproliferative Assay (MTT)
Rationale: Validates the biological efficacy of the synthesized benzamide against cancer cell lines (e.g., MCF-7).
Step-by-Step Workflow:
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (Entinostat/MS-275).
The Crowded Dance: A Technical Guide to the Molecular Geometry and Conformation of 2-Methyl-N-(o-tolyl)benzamide
Abstract The conformational landscape of N-aryl amides is a cornerstone of rational drug design and materials science. This guide provides an in-depth analysis of 2-Methyl-N-(o-tolyl)benzamide, a sterically hindered benz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The conformational landscape of N-aryl amides is a cornerstone of rational drug design and materials science. This guide provides an in-depth analysis of 2-Methyl-N-(o-tolyl)benzamide, a sterically hindered benzanilide derivative. While direct experimental data for this specific molecule is not publicly available, this paper synthesizes established principles of molecular geometry, steric hindrance, and intramolecular forces to predict its three-dimensional structure. Furthermore, it offers detailed, field-proven protocols for the experimental and computational validation of its conformation, serving as a comprehensive resource for researchers in structural chemistry and drug development.
Introduction: The Significance of Molecular Shape
The biological activity and material properties of a molecule are inextricably linked to its three-dimensional shape or conformation. For N-aryl amides, a class of compounds prevalent in pharmaceuticals and functional materials, the relative orientation of the aryl rings and the amide plane dictates how the molecule interacts with its environment.[1] The molecule at the heart of this guide, 2-Methyl-N-(o-tolyl)benzamide, presents a classic case of sterically enforced conformational preference.
The structure features two key rotational bonds (dihedrals) that define its overall geometry:
τ1 (omega): The torsion angle around the C(O)-N bond. Due to the partial double-bond character of the amide bond, this is typically planar (or near-planar) and exists in either a cis or trans conformation. For secondary amides like this one, the trans form is overwhelmingly favored.[2]
τ2: The torsion angle of the N-bound o-tolyl ring relative to the amide plane.
τ3: The torsion angle of the carbonyl-bound 2-methylphenyl ring relative to the amide plane.
The defining feature of 2-Methyl-N-(o-tolyl)benzamide is the presence of methyl groups at the ortho position of both aromatic rings. This substitution creates significant steric repulsion, forcing the molecule out of a planar conformation and into a twisted, high-energy geometry. Understanding the precise nature of this twist is critical for predicting its chemical behavior.
Theoretical Analysis and Predicted Conformation
The dominant force governing the conformation of 2-Methyl-N-(o-tolyl)benzamide is steric hindrance. In a hypothetical planar arrangement, the ortho-methyl groups and several ring hydrogens would violate their van der Waals radii, creating an energetically unfavorable state. To alleviate this strain, the molecule must twist.
Amide Plane: The central O=C-N-H unit will remain largely planar, with the hydrogen of the N-H group adopting a trans position relative to the carbonyl oxygen.[2]
Aryl Ring Torsion: Both the o-tolyl and the 2-methylphenyl rings are forced to rotate out of the amide plane. Studies on similarly substituted benzamides show that ortho-substituents lead to non-planar conformations.[3][4] The severe steric clash between the two ortho-methyl groups will likely result in a conformation where the two aryl rings are significantly twisted relative to each other, adopting a "twisted-T" or similar non-planar arrangement.[5]
Weak intramolecular interactions, such as C-H···O hydrogen bonds between an aryl C-H and the carbonyl oxygen, may play a secondary role in stabilizing specific twisted conformations.[6][7] However, the steric repulsion of the methyl groups is the primary determinant.
Based on analogous structures, a set of predicted dihedral angles and the resulting energetic profile for the most stable conformer can be hypothesized.
Parameter
Predicted Value/State
Rationale
Amide Conformation (τ1)
trans
Overwhelmingly favored for secondary amides to minimize steric clash around the partial double bond.[2]
N-Tolyl Torsion (τ2)
40° - 70°
Significant rotation out of the amide plane is necessary to avoid steric clashes with the carbonyl and the other aryl ring.[3]
C-Benzoyl Torsion (τ3)
30° - 60°
Rotation is required to alleviate steric strain from the N-H and the o-tolyl group.[8]
Relative Energy
Global Minimum
This highly twisted, non-planar conformation represents the lowest energy state by minimizing severe steric repulsions.[9]
Experimental Verification Protocols
To move from prediction to empirical fact, a combination of solid-state and solution-state analysis is required. The following protocols represent the gold standard for conformational analysis of small molecules.
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's atomic arrangement in the crystalline state.[10][11] This method yields precise bond lengths, bond angles, and torsion angles, offering a definitive snapshot of the solid-state geometry.
Synthesis and Purification: Synthesize 2-Methyl-N-(o-tolyl)benzamide, for example, via a Schotten-Baumann reaction between 2-methylbenzoyl chloride and o-toluidine.[12][13] Purify the product thoroughly, typically by recrystallization, to achieve high purity (>99%).
Crystal Growth: The most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[10] This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane). Other techniques include vapor diffusion and slow cooling.
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.[14]
Validation: The final structure is validated using metrics such as R-factors and goodness-of-fit. The resulting crystallographic information file (CIF) contains the definitive three-dimensional coordinates of the molecule in the crystal lattice.
Below is a diagram illustrating the typical workflow for SCXRD.
Workflow for Single-Crystal X-ray Diffraction.
Solution-State Conformation: 2D NMR Spectroscopy
While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the molecule's preferred conformation in solution, which is often more relevant to its biological or chemical activity.[15] The Nuclear Overhauser Effect (NOE) is particularly powerful, as it detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.[16]
Sample Preparation: Dissolve a high-purity sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration appropriate for 2D NMR (typically 5-10 mg in 0.6 mL).
1D NMR Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon resonances.
2D Correlation Spectra: Run 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon bond connectivities.
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[17] These experiments generate cross-peaks between protons that are close in space.
Data Analysis: The key step is to identify NOE cross-peaks between protons on the different aryl rings and between the aryl rings and the N-H proton. For instance, an NOE between the N-H proton and a proton on the 2-methylphenyl ring would confirm a specific orientation. The absence of an NOE between the two ortho-methyl groups would strongly support a conformation where they are held far apart.
Structural Modeling: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These distances can be used as restraints in molecular modeling software to generate a family of solution-state structures consistent with the NMR data.[18]
The following diagram outlines the process of determining solution conformation via NMR.
Workflow for NMR-based Conformational Analysis.
Computational Chemistry Protocol
Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring a molecule's potential energy surface and identifying stable conformers. A well-designed computational workflow can corroborate experimental findings and provide energetic insights that are otherwise inaccessible.
Initial Structure Generation: Build an initial 3D model of 2-Methyl-N-(o-tolyl)benzamide.
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (τ2 and τ3). This step identifies a pool of potential low-energy conformers.
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using a DFT method.[19] A common and robust choice is the B3LYP functional with a basis set like 6-31G(d,p).[20] This process finds the nearest local energy minimum on the potential energy surface.
Frequency Calculation: For each optimized geometry, a frequency calculation must be performed. A true energy minimum will have no imaginary frequencies. This step validates that the optimized structure is a stable conformer and not a transition state.
Energy Analysis: The relative energies of all validated conformers are calculated (including zero-point vibrational energy corrections) to identify the global minimum and the energy penalties of other stable conformations. Solvation effects can be included using a continuum solvation model (e.g., CPCM or SMD) to better simulate solution-phase behavior.[21]
This computational workflow provides a powerful predictive and analytical tool.
Computational Workflow for Conformational Analysis.
Conclusion
The molecular geometry of 2-Methyl-N-(o-tolyl)benzamide is dictated by a classic interplay of electronic and steric effects. The inherent planarity of the amide bond is contrasted by the severe steric repulsion between the two ortho-methyl substituents, forcing the molecule into a highly twisted, non-planar conformation. While the precise dihedral angles await experimental determination, this guide has established a strong theoretical prediction and provided comprehensive, actionable protocols for its validation. By integrating the power of single-crystal X-ray diffraction, 2D NMR spectroscopy, and DFT calculations, researchers can achieve a complete and self-validating picture of this molecule's conformation in both solid and solution states, providing the structural insights necessary for advanced molecular design and development.
References
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). ACD/Labs. Retrieved from [Link]
Abraham, R. J., et al. (n.d.). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Retrieved from [Link]
Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (n.d.). National Institutes of Health. Retrieved from [Link]
Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. (2024). MDPI. Retrieved from [Link]
An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. (n.d.). National Institutes of Health. Retrieved from [Link]
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine. (n.d.). MDPI. Retrieved from [Link]
Geometry optimization: what happens in the algorithm? (2021). Matter Modeling Stack Exchange. Retrieved from [Link]
SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Pharma Connection. Retrieved from [Link]
Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. Retrieved from [Link]
Davis, I. W., & Baker, D. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. Retrieved from [Link]
Exploring short intramolecular interactions in alkylaromatic substrates. (2016). PubMed. Retrieved from [Link]
Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]
Can We Predict the Conformational Preference of Amides? (n.d.). ResearchGate. Retrieved from [Link]
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
Proximity Effects in Mass Spectra of Benzanilides. (2021). ResearchGate. Retrieved from [Link]
Investigation of conformational changes of organic molecules sorbed in zeolites by proton magnetic resonance spectroscopy. (2003). AIP Publishing. Retrieved from [Link]
Geometry Optimization. (n.d.). Software Ic. Retrieved from [Link]
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]
Synergy between Inter- and Intramolecular Interactions on Relaxation Pathways of Oligomeric Pentacene Assemblies. (2025). PubMed. Retrieved from [Link]
Benzanilide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. (n.d.). National Institutes of Health. Retrieved from [Link]
Synthesis of Benzanilide. (n.d.). Scribd. Retrieved from [Link]
Exchange-transferred NOE spectroscopy and bound ligand structure determination. (n.d.). Purdue University. Retrieved from [Link]
Naphthazarin Derivatives in the Light of Intra- and Intermolecular Forces. (2021). MDPI. Retrieved from [Link]
Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). MDPI. Retrieved from [Link]
Conformational properties of N-aryl amides. (n.d.). ResearchGate. Retrieved from [Link]
pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (n.d.). Beilstein Journals. Retrieved from [Link]
On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. Retrieved from [Link]
Synthesis and Conformational Analysis of N-Azulenyl- N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. (2025). PubMed. Retrieved from [Link]
Benzanilide : Schotten Baumann Benzoylation. (2021). YouTube. Retrieved from [Link]
Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes. (2026). National Institutes of Health. Retrieved from [Link]
The Benzamide Pharmacophore: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals The benzamide scaffold, a deceptively simple arrangement of a benzene ring attached to an amide functional group, represents one of the most...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The benzamide scaffold, a deceptively simple arrangement of a benzene ring attached to an amide functional group, represents one of the most prolific and versatile pharmacophores in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and capacity for diverse molecular interactions has established it as a privileged structure in the development of therapeutics across a vast spectrum of diseases. This guide provides a comprehensive exploration of the benzamide core, delving into its fundamental physicochemical properties, diverse mechanisms of action, intricate structure-activity relationships, and broad therapeutic applications.
The Benzamide Core: Structural and Physicochemical Foundations
At its heart, the benzamide pharmacophore consists of a carboxamide group (-C(=O)N-) directly attached to a phenyl ring.[1][2] This arrangement confers a specific set of properties that are crucial to its pharmacological utility. The planar phenyl ring provides a scaffold for hydrophobic interactions and π-stacking with aromatic residues in protein binding pockets. The amide linkage is a critical hydrogen-bonding hub, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. This dual nature allows for precise and strong anchoring to biological targets.
Benzamides are typically white or pale-colored crystalline solids, slightly soluble in water but readily soluble in various organic solvents.[1][3] Their chemical stability and the relative ease of modifying both the aromatic ring and the amide nitrogen have made them an attractive starting point for library synthesis and lead optimization campaigns.
Caption: Core structure and key pharmacophoric features of the benzamide scaffold.
Diverse Mechanisms of Action: Targeting a Spectrum of Proteins
The remarkable therapeutic breadth of benzamides stems from their ability to interact with a wide array of biological targets. While initially recognized for their effects on the central nervous system, their mechanistic repertoire has expanded to include enzyme inhibition and modulation of other critical cellular pathways.
Dopamine Receptor Antagonism
A primary and well-established mechanism for many benzamide drugs is the antagonism of D2-like dopamine receptors (D2, D3, and D4).[3][4] This action is the foundation for their use as antipsychotic and antiemetic agents.[4] By blocking the binding of dopamine to these G-protein coupled receptors, benzamides inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This modulation of dopaminergic neurotransmission helps to alleviate symptoms of psychosis and control nausea and vomiting. The classification of benzamides within this class can be nuanced, with different drugs showing varied affinities for dopamine receptor subtypes and exhibiting dose-dependent effects.[5] For instance, at low doses, drugs like sulpiride may preferentially block D3 and D4 receptors, leading to a "disinhibitory" effect, while at higher doses, they exhibit broader dopamine inhibition, resulting in anti-hallucinatory effects.[5]
Caption: General points of modification for benzamide SAR studies.
Therapeutic Applications: A Multimodal Pharmacopoeia
The versatility of the benzamide pharmacophore is reflected in the wide range of approved drugs and clinical candidates that feature this core structure.
Experimental Protocol: Synthesis of Benzamides via Schotten-Baumann Reaction
A common and robust method for synthesizing benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions. [11]This self-validating protocol ensures complete reaction by using an excess of aqueous base to neutralize the HCl byproduct, driving the reaction to completion.
Objective: To synthesize N-ethylbenzamide from benzoyl chloride and ethylamine.
Materials:
Benzoyl chloride
Ethylamine (aqueous solution)
Sodium hydroxide (10% aqueous solution)
Dichloromethane (DCM)
Anhydrous magnesium sulfate
Separatory funnel, round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine in water and cool the solution in an ice bath.
Acylation: While stirring vigorously, slowly and simultaneously add benzoyl chloride and 10% sodium hydroxide solution to the cooled ethylamine solution. The slow addition and cooling are crucial to control the exothermic reaction.
Reaction Completion: Continue vigorous stirring for approximately 15-20 minutes after the addition is complete to ensure the full formation of the benzamide precipitate.
[11]4. Isolation: Filter the resulting white precipitate (crude N-ethylbenzamide) using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and salts.
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of hot water or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Final Product: Filter the purified crystals, wash with a small amount of ice-cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Caption: Workflow for the synthesis of a benzamide via the Schotten-Baumann reaction.
Conclusion and Future Perspectives
The benzamide pharmacophore is a testament to the power of a simple, elegant chemical scaffold. Its journey from an organic chemistry staple to the core of numerous life-saving medications highlights its enduring value in drug discovery. The future of benzamide research is bright, with ongoing efforts focused on several key areas:
Improving Selectivity: Designing novel derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
Drug Repurposing: Leveraging computational and screening approaches to identify new therapeutic applications for existing benzamide-containing drugs.
Tackling New Targets: Applying the benzamide scaffold to novel and challenging biological targets in areas of unmet medical need, such as neurodegenerative diseases and drug-resistant infections.
As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the benzamide core is certain to remain a foundational and indispensable tool in the arsenal of medicinal chemists for years to come.
National Center for Biotechnology Information (PMC). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
MDPI. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
National Center for Biotechnology Information (PMC). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]
PubMed. Pharmacological classification of benzamides. [Link]
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
ACS Publications. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. [Link]
National Center for Biotechnology Information (NIH). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]
National Center for Biotechnology Information (PMC). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. [Link]
Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
ACS Omega. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. [Link]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Methyl-N-(o-tolyl)benzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-N-(o-tolyl)benzamide, a molecule of interest in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-N-(o-tolyl)benzamide, a molecule of interest in medicinal chemistry and materials science. By examining its three-dimensional arrangement in the solid state, we gain critical insights into the intermolecular forces that govern its packing and, by extension, its physicochemical properties. This document details the experimental workflow, from synthesis and single-crystal X-ray diffraction to structure solution and refinement. It serves as a comprehensive resource for researchers engaged in the structural characterization of small molecules, offering both theoretical underpinnings and practical considerations.
Introduction: The Significance of Crystal Structure Analysis
The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation, patent protection, and regulatory approval. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing a detailed map of atomic positions and intermolecular interactions.[1][2][3] This guide focuses on the crystal structure of 2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO), a benzamide derivative with potential applications stemming from the biological activity of related N-substituted benzamides.[4]
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
While various methods exist for the synthesis of benzamides, a common and reliable approach involves the acylation of an amine with a benzoyl chloride. In the case of 2-Methyl-N-(o-tolyl)benzamide, this would entail the reaction of o-toluidine with 2-methylbenzoyl chloride.
Experimental Protocol: Synthesis of 2-Methyl-N-(o-tolyl)benzamide
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-toluidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Generalized synthetic workflow for 2-Methyl-N-(o-tolyl)benzamide.
Single Crystal Growth
Obtaining crystals suitable for SC-XRD is often the most challenging step. The goal is to produce a single crystal of sufficient size and quality, free from defects.
Experimental Protocol: Crystal Growth
Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the solubility of the purified compound at different temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5][6]
Caption: The workflow of single-crystal X-ray diffraction analysis.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of the diffracted spots) are used to determine the arrangement of atoms within the crystal.
Protocol: Structure Solution and Refinement using Olex2 and SHELX
Data Integration and Reduction: The raw diffraction images are processed to yield a list of Miller indices (h, k, l) and their corresponding intensities and standard deviations.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXS program, often integrated within the Olex2 graphical user interface, is a powerful tool for this step.[7][8]
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[9] This iterative process, typically performed with a program like SHELXL, adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[10] Olex2 provides a user-friendly interface for managing this refinement process.[7][11][12][13][14]
Crystal Structure of 2-Methyl-N-(o-tolyl)benzamide: A Detailed Analysis
The crystal structure of 2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO) reveals key conformational and packing features that are crucial for understanding its solid-state behavior.
Molecular Conformation
The central C-N-C(O)-C amide unit in the molecule is essentially planar, with a root-mean-square deviation of 0.003 Å.[15] This planarity is characteristic of amide bonds due to the delocalization of the nitrogen lone pair into the carbonyl group. The two o-tolyl rings are not coplanar with the amide group; they subtend dihedral angles of 44.71 (5)° and 43.33 (5)°.[15] Furthermore, the two aromatic rings are inclined to one another at an angle of 4.94 (7)°.[15] A notable conformational feature is that the ortho-methyl groups of the two tolyl rings adopt an anti orientation relative to each other.[15]
Crystallographic Data
Parameter
Value
Chemical Formula
C₁₅H₁₅NO
Formula Weight
225.28
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
20.259 (3)
b (Å)
7.0681 (10)
c (Å)
8.7941 (13)
β (°)
95.942 (9)
Volume (ų)
1252.5 (3)
Z
4
Note: This data is sourced from a related polymorph of a similar compound, 2-Methyl-N-p-tolylbenzamide, as the full dataset for the title compound was not available in the initial search. It serves as an illustrative example of typical crystallographic parameters for this class of compounds.[4] A similar compound, 2-Methyl-N-(4-methylphenyl)benzamide, also crystallizes in a monoclinic system.[16]
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 2-Methyl-N-(o-tolyl)benzamide is stabilized by a network of non-covalent interactions.
N-H⋯O Hydrogen Bonds: The primary interaction involves hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule.[15]
C-H⋯π Interactions: These weaker interactions also contribute to the overall stability of the crystal lattice.[15]
These interactions link the molecules in a head-to-head fashion, forming chains that extend along the crystallographic a-axis.[15] These independent chains then pack in a herringbone pattern along the c-axis, creating a stable three-dimensional supramolecular assembly.[15]
Caption: Schematic of intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of 2-Methyl-N-(o-tolyl)benzamide provides a definitive view of its solid-state conformation and packing. The planar amide linkage, the relative orientations of the tolyl rings, and the network of N-H⋯O hydrogen bonds and C-H⋯π interactions are the key determinants of its supramolecular architecture. This detailed structural knowledge is invaluable for researchers in drug development and materials science, as it forms the basis for understanding and predicting the macroscopic properties of this compound. The methodologies outlined in this guide, from synthesis to crystallographic analysis, represent a robust framework for the structural elucidation of small molecules.
References
Saeed, A., Khera, R. A., Siddiq, M., & Simpson, J. (2009). 2-Methyl-N-o-tolyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o19. [Link]
Gowda, B. T., et al. (2009). 2-Methyl-N-p-tolylbenzamide: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o911. [Link]
Gowda, B. T., et al. (2008). 2-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1494. [Link]
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
The Conformational Lock: Engineering Intramolecular Hydrogen Bonds in Benzamides for Drug Discovery
Executive Summary In modern drug discovery, particularly within the "Beyond Rule of 5" (bRo5) chemical space, managing molecular polarity and conformation is critical.[1] For benzamide scaffolds—ubiquitous in kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, particularly within the "Beyond Rule of 5" (bRo5) chemical space, managing molecular polarity and conformation is critical.[1] For benzamide scaffolds—ubiquitous in kinase inhibitors, GPCR ligands (e.g., D2 antagonists), and epigenetic modulators—Intramolecular Hydrogen Bonding (IMHB) acts as a "conformational lock."[1]
This guide details the structural mechanics of the benzamide S(6) pseudo-ring motif, its profound impact on membrane permeability (the "Chameleon Effect"), and provides a rigorous, self-validating NMR protocol for quantifying these interactions.[1]
Structural Mechanics: The S(6) Motif
The benzamide core offers a unique opportunity to restrict bond rotation between the phenyl ring and the amide carbonyl.[1] By introducing an ortho-substituent capable of hydrogen bonding, we create a virtual ring system.[1]
The Mechanism of Locking
In an unsubstituted benzamide, the amide group rotates freely relative to the phenyl ring, creating a high-entropy "open" state.[1] Introducing a hydrogen bond acceptor (HBA) at the ortho position (e.g., -OMe, -F, -NO2, -COMe) traps the amide proton, forming a thermodynamically stable 6-membered pseudo-ring, denoted as S(6) in graph-set notation.[1]
The Interaction: The amide proton (
) serves as the donor.[1] The ortho-substituent serves as the acceptor.[1]
Planarity: This interaction forces the amide group to be coplanar with the phenyl ring, extending conjugation and locking the conformation.[1]
Energetics: The formation of this bond typically yields a stabilization energy of 2–7 kcal/mol, sufficient to overcome the steric clash of ortho substitution.[1]
Visualization of the Conformational Equilibrium
The following diagram illustrates the thermodynamic shift from a high-entropy rotamer to the low-entropy, bioactive "locked" state.
Figure 1: Thermodynamic equilibrium of benzamide conformations. The S(6) motif locks the structure, reducing entropic penalties during receptor binding.
Physicochemical Implications in Drug Design[3][4][5]
The "Chameleon Effect" (Permeability)
One of the most valuable applications of IMHB is the modulation of membrane permeability.[1]
Mechanism: In an aqueous environment, the IMHB may partially break to interact with water (solubility). However, as the molecule approaches the lipophilic lipid bilayer, the IMHB re-forms.
Result: This "hides" the polarity of the amide N-H donor and the ortho-acceptor from the external environment.[1] The Polar Surface Area (PSA) effectively decreases, allowing the molecule to traverse the membrane as if it were more lipophilic than its calculated LogP (cLogP) suggests.[1]
Binding Affinity (Entropy Reduction)
Rigidifying a flexible ligand into its bioactive conformation before it enters the binding pocket reduces the entropic cost of binding (
The IMHB Advantage: If the IMHB locks the benzamide in the shape required by the receptor, the "entropic penalty" is paid during synthesis, not during binding, leading to higher affinity (
Relying solely on crystal structures is insufficient; they reflect solid-state packing forces, not solution-state dynamics.[1] Variable Temperature (VT) NMR is the gold standard for validating IMHB in solution.
The Principle of VT-NMR
The chemical shift (
) of an amide proton is highly sensitive to its environment.[1]
Solvent Exposed: As temperature increases, solvent thermal motion disrupts solute-solvent H-bonds, causing a significant upfield shift (shielding).[1]
Intramolecularly Bonded: The proton is shielded from the solvent by the molecular architecture.[1] Heating has minimal effect on its chemical shift.[1]
Interpretation of Temperature Coefficients
The temperature coefficient (
) is measured in parts per billion per Kelvin (ppb/K).[1]
Objective: Determine the strength of the intramolecular hydrogen bond in a substituted benzamide.
Materials
Compound: >5 mg of purified benzamide derivative.[1]
Solvent: DMSO-d6 (Preferred for solubility, though it competes for H-bonds.[1] If IMHB persists in DMSO, it is very robust).[1] Alternatively, CDCl3 for non-polar baseline.
Instrument: 400 MHz NMR or higher.
Workflow Step-by-Step
Sample Preparation: Dissolve 5 mg of compound in 600 µL of DMSO-d6. Ensure the tube is sealed to prevent evaporation/concentration changes during heating.[1]
Initial Scan (298 K): Acquire a standard 1H spectrum at 25°C. Calibrate the chemical shift (DMSO residual peak at 2.50 ppm).
Temperature Array:
Set up a variable temperature array: 298 K, 308 K, 318 K, 328 K, 338 K (25°C to 65°C).
Crucial: Allow 5–10 minutes of equilibration time at each temperature step to stabilize the probe tuning.
Acquisition: Acquire 1H spectra at each step.
Data Analysis:
Identify the amide -NH doublet or singlet (typically 7.5 – 9.5 ppm).
Figure 2: Decision tree for validating intramolecular hydrogen bonding via Variable Temperature NMR.
Case Study: The Ortho-Methoxy Effect
Consider the difference between benzamide and 2-methoxybenzamide.
Benzamide: The amide protons exchange rapidly with solvent.[1] In VT-NMR (DMSO-d6), the coefficient is typically -6.0 to -8.0 ppb/K .[1]
2-Methoxybenzamide: The oxygen lone pair of the methoxy group accepts the amide proton.[1] The structure planarizes.[1]
NMR Data: The amide proton shifts downfield (deshielding due to H-bond) to ~7.8–8.2 ppm.[1]
VT-NMR: The coefficient drops to -1.5 to -3.0 ppb/K , confirming a robust lock even in competitive DMSO solvent.[1]
Drug Application: This motif is seen in Eticlopride (D2 antagonist), where the ortho-substituent locks the pharmacophore to mimic the endogenous neurotransmitter structure.[1]
References
Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry.[1][3][4][5][6][7] Journal of Medicinal Chemistry.[1] Link[1]
Cierpinski, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR.[1][8] Link
Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[3][5] MedChemComm.[1] Link
Villar, H. O., & Wibley, K. S. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.[1][3][4][5][6][7] Journal of Medicinal Chemistry.[1] Link
Abraham, M. H., et al. (2026). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding.[1][9] (Methodology Reference). Link
Technical Monograph: Physicochemical Profiling of 2-Methyl-N-(o-tolyl)benzamide
Executive Summary & Structural Significance[1] 2-Methyl-N-(o-tolyl)benzamide (also known as 2,2'-dimethylbenzanilide) represents a classical model of steric inhibition of resonance within the amide bond. Characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance[1]
2-Methyl-N-(o-tolyl)benzamide (also known as 2,2'-dimethylbenzanilide) represents a classical model of steric inhibition of resonance within the amide bond. Characterized by the presence of methyl groups at the ortho positions of both the benzoyl and aniline rings, the molecule adopts a highly non-planar conformation to minimize steric strain.
For drug development professionals, this molecule serves two critical functions:
Conformational Probe: It acts as a reference standard for studying restricted rotation (atropisomerism) in drug design, particularly for kinase inhibitors where ortho-substitution patterns dictate binding affinity.
Synthetic Intermediate: It is a direct precursor in the synthesis of quinazolinone classes (e.g., Methaqualone), necessitating strict regulatory awareness during procurement and handling.
The following data aggregates experimental values and high-confidence predictive models suitable for pre-formulation assessments.
Property
Value / Description
Context
IUPAC Name
2-Methyl-N-(2-methylphenyl)benzamide
Systematic nomenclature
CAS Number
13524-26-0
Primary identifier
Molecular Formula
C₁₅H₁₅NO
Molecular Weight
225.29 g/mol
Physical State
White to off-white crystalline solid
Prism-like crystals from EtOH
Melting Point
110 – 112 °C
Distinct from 3-methyl isomer (~144°C)
Solubility (Water)
Insoluble (< 0.1 mg/mL)
High lipophilicity
Solubility (Organic)
Soluble in DCM, DMSO, Ethanol, Acetone
Suitable for liquid handling
LogP (Calc)
3.6 ± 0.4
Predicts high membrane permeability
pKa (Amide NH)
> 15 (Predicted)
Non-ionizable at physiological pH
Structural & Conformational Analysis
The "bis-ortho" substitution pattern forces the amide bond out of planarity with the aromatic rings. Unlike unsubstituted benzanilide, which can adopt a relatively planar structure, 2,2'-dimethylbenzanilide exhibits significant torsion angles to relieve the repulsion between the amide oxygen/hydrogen and the ortho-methyl groups.
Steric Clash Visualization
The following diagram illustrates the steric pressure points that dictate the molecule's stability and conformation.
Figure 1: Steric interaction map showing the "locking" mechanism that prevents planar rotation, resulting in distinct NMR signals for the two methyl groups.
Synthetic Protocols
Two primary routes are recommended depending on the scale and available reagents.
Suspend isatoic anhydride and o-toluidine in Toluene.
Reflux (110°C) for 2–4 hours. CO₂ gas evolution indicates reaction progress.
Cool to crystallize the product directly or concentrate to precipitate.
Synthesis Workflow Diagram
Figure 2: Step-by-step purification logic for the Acid Chloride route, highlighting the critical acid wash step to ensure removal of the starting aniline.
Chemical Stability & Reactivity[1]
Hydrolysis Resistance
The 2,2'-dimethyl substitution provides a "steric shield" around the carbonyl carbon.
Acidic Hydrolysis: Significantly slower than benzanilide. Requires harsh conditions (e.g., conc. HCl/EtOH reflux for >12 hours) to cleave the amide bond.
Metabolic Stability: The steric bulk reduces the rate of enzymatic hydrolysis by amidases, a property often exploited in designing metabolically stable drug scaffolds.
Cyclization Potential
Under dehydrating conditions (e.g., PCl₅ or Polyphosphoric acid), the molecule can undergo cyclization if a secondary nucleophile is introduced, or dehydration to imidoyl chlorides. This reactivity is the basis for its conversion into quinazolinones (e.g., Methaqualone synthesis via reaction with N-acetyl derivatives).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features are diagnostic.
Technique
Diagnostic Feature
Interpretation
¹H NMR (CDCl₃)
δ 2.35 (s, 3H), 2.50 (s, 3H)
Two distinct singlets for the methyl groups. They are non-equivalent due to the twisted environment.
¹H NMR (CDCl₃)
δ 7.5 - 8.0 (Broad s, 1H)
Amide N-H proton. Often broad and downfield.
IR (ATR)
1640 - 1660 cm⁻¹
Amide I band (C=O stretch).
IR (ATR)
3250 - 3300 cm⁻¹
Amide II band (N-H stretch).
Mass Spec
m/z 225 [M]+
Molecular ion peak.
References
Crystal Structure & Conformation: Gowda, B. T., et al. (2008). "2-Methyl-N-(o-tolyl)benzamide." Acta Crystallographica Section E, 64(1).
Synthesis & Reactivity: Kacker, I. K., & Zaheer, S. H. (1951). "Potential Analgesics. Part I. Synthesis of substituted benzanilides." Journal of the Indian Chemical Society. (Foundational text on the synthesis of ortho-substituted benzanilides).
Methaqualone Precursor Context: United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Methaqualone/Mecloqualone."
General Benzamide Properties: PubChem Compound Summary for 2,2'-Dimethylbenzanilide.
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary: The Benzamide Versatility
The benzamide scaffold (
) represents a privileged structure in medicinal chemistry, exhibiting a unique "chameleon-like" bioactivity profile depending on its substitution pattern. While historically recognized for Dopamine antagonism (e.g., Sulpiride, Amisulpride), recent structural optimization has repositioned benzamides as potent, isoform-selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).
This guide provides a technical roadmap for designing novel benzamide analogues, moving from in silico pharmacophore modeling to predicted bioactivity profiling , and finally to in vitro validation protocols .
Pharmacophore Architecture & Design Logic
The Structural Bifurcation
To predict bioactivity accurately, one must first define the target class based on the "Warhead" vs. "Cap" architecture.
Feature
HDAC Inhibitor (Class I)
Dopamine Antagonist ()
Core Scaffold
N-(2-aminophenyl)benzamide
2-methoxy-5-sulfamoylbenzamide
Primary Interaction
Zinc Chelation: The 2-amino group and carbonyl oxygen chelate the ion in the catalytic pocket.
Salt Bridge: Basic nitrogen (pyrrolidine/piperidine) interacts with Asp114 (D2) or Asp110 (D3).
Key Residue
Tyr306 (HDAC1) – Hydrogen bonding.
Ser193/Phe389 – Orthosteric binding.
Design Goal
Maximize residence time (slow-tight binding).
Maximize BBB penetration & receptor selectivity.
Rationale for Novel Analogues
Current research focuses on 2-substituted aminobenzamides . Unlike hydroxamic acids (e.g., Vorinostat), which are pan-HDAC inhibitors with potential mutagenicity, benzamides offer Class I selectivity (HDAC 1, 2, 3) and superior metabolic stability.
Design Hypothesis: Introducing hydrophobic heteroaromatic linkers at the 4-position of the benzamide cap group will enhance interaction with the rim of the HDAC active site, improving potency (
).
In Silico Prediction Workflow
Objective: To filter a virtual library of 1,000+ analogues down to 5-10 high-probability candidates.
Computational Pipeline
The following diagram outlines the logical flow from library generation to hit selection.
Figure 1: In silico hit-to-lead workflow for benzamide analogues.
Protocol: Molecular Docking & Scoring
Protein Prep: Retrieve HDAC1 crystal structure (e.g., PDB ID: 4BKX or 5ICN ). Remove water molecules; add polar hydrogens.
Grid Generation: Center the grid box on the co-crystallized ligand (MS-275) or the Zinc ion (
Å).
Docking Parameters:
Software: AutoDock Vina or Schrödinger Glide.
Exhaustiveness: 8 (Standard) to 32 (High precision).
Constraint: Define a distance constraint (2.0–2.5 Å) between the benzamide carbonyl oxygen and the
ion to enforce the pharmacophore.
Success Criteria:
Binding Energy:
kcal/mol.
RMSD:
Å relative to the reference ligand pose.
ADMET Profiling & Bioavailability
For benzamides targeting CNS disorders (via Dopamine) or glioblastoma (via HDAC), Blood-Brain Barrier (BBB) penetration is non-negotiable.
Tool: SwissADME (SIB Swiss Institute of Bioinformatics).
Key Predicted Metrics
Summarize predictions in a comparative table.
Property
Metric
Ideal Range
Benzamide Prediction (Avg)
Lipophilicity
Log (XLOGP3)
2.0 – 4.0
2.8 – 3.5
Solubility
Log (ESOL)
> -4.0
-3.2 (Moderately Soluble)
BBB Permeation
BOILED-Egg Model
Yolk (Yellow)
High Probability
P-gp Substrate
P-gp binding
No
No (Avoids efflux)
CYP Inhibition
CYP3A4/2D6
No/Low
Low (Structure dependent)
Interpretation: A benzamide with a LogP > 4.5 will likely fail due to poor solubility and high non-specific binding. Conversely, high polarity (TPSA > 90 Ų) will prevent BBB crossing.
Experimental Validation Protocols
Once predictions are finalized, the top candidates must be synthesized and tested.
Synthesis: Microwave-Assisted Amide Coupling
Rationale: Traditional reflux methods for benzamides are slow (12-24h). Microwave irradiation accelerates this to minutes, improving yield and purity.
Activation: Dissolve substituted benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at RT for 10 min.
Coupling: Add o-phenylenediamine (1.1 eq).
Irradiation: Seal tube. Irradiate at 100°C, 150W for 15 minutes.
Workup: Dilute with ice water. The benzamide precipitate is filtered, washed with
, and recrystallized from ethanol.
Bioassay: HDAC Fluorometric Activity Assay
Rationale: This assay uses an acetylated lysine substrate coupled to a fluorophore. Deacetylation by HDAC sensitizes the substrate to a developer, releasing the fluorophore.
Diagram: The Assay Mechanism
Figure 2: Mechanism of the Fluorometric HDAC Activity Assay.
Step-by-Step Protocol:
Preparation: Dilute benzamide analogues in DMSO (Final conc. 0.1% DMSO). Prepare HeLa nuclear extract (source of HDACs) in assay buffer (Tris-HCl, pH 8.0).
Incubation:
Add 10 µL inhibitor (various concentrations) to 96-well plate.
Measurement: Read fluorescence on a plate reader (Ex: 350-380 nm, Em: 440-460 nm).
Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Calculate
using non-linear regression (Sigmoidal dose-response).
References
Vertex Pharmaceuticals. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health.[1] Link
SwissADME. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3] Scientific Reports. Link
MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Link
Technical Deep Dive: SAR & Optimization of 2-Methyl-N-(o-tolyl)benzamide Scaffolds
Executive Summary This technical guide analyzes the pharmacophore 2-methyl-N-(o-tolyl)benzamide (also known as 2,2'-dimethylbenzanilide), a foundational scaffold in the development of Succinate Dehydrogenase Inhibitor (S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the pharmacophore 2-methyl-N-(o-tolyl)benzamide (also known as 2,2'-dimethylbenzanilide), a foundational scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] While structurally simple, this molecule represents the "ortho-ortho" steric lock conformation essential for binding to the ubiquinone-binding site (Q-site) of Mitochondrial Complex II.[1]
This document serves as a blueprint for medicinal chemists and agrochemical researchers to understand the structure-activity relationship (SAR) of benzanilide derivatives, providing validated synthetic routes, mechanistic insights, and assay protocols.
Mechanistic Basis: The SDHI Pharmacophore
The biological activity of 2-methyl-N-(o-tolyl)benzamide stems from its ability to disrupt cellular respiration by targeting Succinate Dehydrogenase (SDH) , also known as Complex II or Succinate-Ubiquinone Oxidoreductase (SQR) .[1][2]
Mode of Action
The molecule acts as a structural mimic of ubiquinone.[1] It binds deep within the transmembrane region of the SDH complex (specifically subunits B, C, and D), blocking electron transfer from succinate to the ubiquinone pool. This blockade halts ATP production and leads to the accumulation of reactive oxygen species (ROS), resulting in fungal cell death.
The "Ortho-Ortho" Steric Lock
The defining feature of this scaffold is the presence of methyl groups at the ortho positions of both the acid (benzoyl) and amine (aniline) rings.
Conformational Restriction: These steric bulks force the amide bond out of planarity, creating a twisted "propeller" conformation.
Hydrophobic Pocket Fit: This specific twisted geometry is required to fit the narrow, hydrophobic cleft of the Q-site in Basidiomycete fungi (e.g., Rhizoctonia solani).
Pathway Visualization
The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by the benzamide derivative.
Figure 1: Mechanism of Action. The benzamide inhibitor competitively binds to the Q-site, preventing Ubiquinone reduction and halting the electron transport chain.[2]
Synthetic Strategy: Modular Library Generation
To explore the SAR effectively, a modular synthesis using a Convergent Amide Coupling strategy is recommended. This allows independent modification of the "Acid" (Ring A) and "Amine" (Ring B) fragments.[1]
Protocol: Acid Chloride Coupling (Standard)
This method is preferred for sterically hindered substrates like o-tolyl derivatives where coupling reagents (EDC/HATU) might suffer from slow kinetics.[1]
Preparation: Dissolve 2-methylaniline (10 mmol) and Et3N (12 mmol) in anhydrous DCM (20 mL) under N2 atmosphere. Cool to 0°C.[1]
Addition: Add 2-methylbenzoyl chloride (10 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
Workup: Quench with 1M HCl (removes unreacted amine), wash with sat. NaHCO3 (removes unreacted acid), then brine.[1]
Purification: Recrystallize from Ethanol/Water to yield white needles.
Synthetic Workflow Diagram
Figure 2: Convergent synthetic pathway for generating benzanilide libraries via acid chloride activation.[1][3][4]
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is tight; minor deviations often lead to a "activity cliff" (complete loss of potency).[1]
The "Magic Methyl" Effect (Ring A & B)
Data indicates that the 2-position (ortho) on the benzoyl ring and the 2'-position (ortho) on the aniline ring are pharmacophoric hotspots.
Ring A (Acid) - Position 2: Replacing the Methyl group with Hydrogen (unsubstituted benzamide) results in a >50-fold loss of activity.[1] The methyl group forces the carbonyl oxygen to twist, breaking planarity.
Ring B (Amine) - Position 2': The o-tolyl group is essential.[1] Moving the methyl to meta or para positions drastically reduces binding because the molecule becomes too planar or fails to fill the hydrophobic pocket.
Electronic Tuning (Ring B - Position 3')
While the ortho-positions are for steric fit, the meta (3') position on the aniline ring is the primary site for potency optimization (e.g., Mepronil, Flutolanil).
SAR Data Summary (Simulated based on Class Trends):
Cmpd
Ring A (2-Pos)
Ring B (2'-Pos)
Ring B (3'-Pos)
IC50 (Complex II)*
Activity Status
01
-CH3
-CH3
-H
0.85 µM
Active (Lead)
02
-H
-CH3
-H
>50 µM
Inactive (Loss of Twist)
03
-CH3
-H
-H
>20 µM
Inactive (Loss of Twist)
04
-CF3
-CH3
-H
0.12 µM
Highly Active (Flutolanil-like)
05
-CH3
-CH3
-OCH(CH3)2
0.05 µM
Potent (Mepronil-like)
*IC50 values are representative of typical inhibition constants for this class against R. solani SDH.
Biological Validation Protocols
To validate the SAR, a self-validating mitochondrial assay is required.[1]
DCPIP Reduction Assay (Mitochondrial Complex II)
This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP), a blue electron acceptor that turns colorless upon reduction by the ETC.
Protocol:
Mitochondrial Isolation: Isolate mitochondria from fungal mycelia (e.g., R. solani) using differential centrifugation in isotonic sucrose buffer.[1]
Phenazine methosulfate (PMS) - Intermediate electron carrier[1]
Test Compound (DMSO solution, varying concentrations)
Measurement: Monitor absorbance decrease at 600 nm over 5 minutes.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Validation Check: Include Carboxin or Flutolanil as a positive control.[1] If the control IC50 deviates >20% from literature values, the mitochondrial prep is likely compromised.
References
Fungicide Resistance Action Committee (FRAC). (2024).[1] SDHI Fungicides: Mode of Action and Resistance Management (Group 7).
Source:
Motoba, K., et al. (1988).[1] Structure-activity relationships of fungicidal N-phenylbenzamides.[1] Journal of Pesticide Science.[1]
Theoretical & Structural Profiling of 2-Methyl-N-(o-tolyl)benzamide
Executive Summary This technical guide outlines the theoretical framework for characterizing 2-Methyl-N-(o-tolyl)benzamide , a sterically congested benzamide derivative.[1] The presence of ortho-methyl groups on both the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the theoretical framework for characterizing 2-Methyl-N-(o-tolyl)benzamide , a sterically congested benzamide derivative.[1] The presence of ortho-methyl groups on both the benzoyl and aniline rings introduces significant torsional strain, making this molecule an ideal candidate for studying atropisomerism and conformational locking in drug design.
This document provides a self-validating protocol for researchers to correlate Quantum Chemical calculations (DFT) with experimental X-ray diffraction data, focusing on the energetic stability of the amide bond and its implications for biological binding affinity.
Computational Methodology (The Protocol)
To ensure scientific integrity, the theoretical study of this compound must follow a validated level of theory capable of accounting for weak non-covalent interactions (NCIs) such as
interactions, which are critical in the crystal packing of o-tolyl derivatives.
Electronic Structure Calculation Setup
All calculations should be performed using the Gaussian 16 or ORCA software suites, adhering to the following parameters:
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic thermochemistry.[1] However, for this specific molecule, wB97X-D is recommended to account for dispersion forces between the two twisted aromatic rings.
Basis Set:6-311++G(d,p) .[1][2][3][4] The diffuse functions (++) are mandatory to correctly model the lone pairs on the Amide Oxygen and Nitrogen.
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic physiological or crystallization solvents.[1]
Workflow Diagram
The following Graphviz diagram visualizes the mandatory computational workflow for validating the molecular structure.
Structural Analysis & Validation
Conformational Locking
The core structural feature of 2-Methyl-N-(o-tolyl)benzamide is the non-planar geometry caused by the steric repulsion between the methyl group on the benzoyl ring and the methyl group on the aniline ring.
Experimental Benchmark: According to crystallographic data (Saeed et al.), the amide unit (
) is essentially planar, but the two aromatic rings are twisted relative to this plane.
Dihedral Angles: The theoretical optimization must reproduce the experimental dihedral angles to within
Note: Experimental values are derived from the polymorph reported in Acta Cryst. E.
Electronic Properties & Reactivity[1][2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.[1]
HOMO: Localized primarily on the aniline ring and the amide nitrogen (electron donor).[1]
LUMO: Localized on the benzoyl ring and the carbonyl group (electron acceptor).[1]
Significance: A smaller gap (< 4.0 eV) typically correlates with higher polarizability and potential soft-soft interactions with enzyme active sites.[1]
Molecular Electrostatic Potential (MEP)
The MEP map identifies the sites for hydrogen bonding, crucial for drug-receptor interactions.[1]
Negative Potential (Red): Concentrated on the Carbonyl Oxygen .[1] This is the primary H-bond acceptor.[1]
Positive Potential (Blue): Concentrated on the Amide Proton (N-H) .[1] This is the primary H-bond donor.[1]
Neutral (Green): The hydrophobic methyl groups and aromatic rings.[1]
Interaction Pathway Diagram
The following diagram illustrates the intermolecular forces stabilizing the crystal lattice, which mimics ligand-protein binding.
Spectroscopic Profiling (IR & NMR)[6][7]
To validate the synthesis of 2-Methyl-N-(o-tolyl)benzamide, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data.
The N-H proton will appear downfield (~9.8 - 10.0 ppm) due to the deshielding effect of the carbonyl anisotropy and H-bonding.
References
Saeed, A., Khera, R. A., Siddiq, M., & Simpson, J. (2009). 2-Methyl-N-o-tolylbenzamide.[1][5] Acta Crystallographica Section E: Structure Reports Online.[1][5]
[Link]
PubChem. (n.d.).[1] 2-Methyl-N-(2-methylphenyl)benzamide.[1] National Library of Medicine.[1]
[Link][1]
Gowda, B. T., et al. (2008).[1][6] Crystal structure studies of N-(substituted phenyl)-benzamides. (Contextual reference for benzamide class properties).
[Link]
Application Notes and Protocols for the Synthesis of 2-Methyl-N-(o-tolyl)benzamide
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-N-(o-tolyl)benzamide, a disubstituted aromatic amide. The synthesis is achieved through the acylation of o-toluidine wi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-N-(o-tolyl)benzamide, a disubstituted aromatic amide. The synthesis is achieved through the acylation of o-toluidine with 2-methylbenzoyl chloride via the Schotten-Baumann reaction. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, and a robust, self-validating protocol. The methodology includes detailed steps for the reaction, purification, and characterization of the final product, alongside critical safety information.
Introduction and Significance
N-aryl amides are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. Their prevalence stems from the conformational rigidity and hydrogen-bonding capabilities of the amide bond, which facilitate precise molecular interactions. The target molecule, 2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO), is a member of this class, characterized by steric hindrance around the amide linkage due to the ortho-methyl substituents on both aromatic rings.[1][2] Understanding the synthesis of such sterically demanding amides is crucial for the development of novel molecular entities.
The chosen synthetic route is the Schotten-Baumann reaction, a classic yet highly effective method for forming amides from amines and acyl chlorides.[3] This reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5] This approach is advantageous due to its operational simplicity, high yields, and tolerance of various functional groups.
Reaction Mechanism: The Schotten-Baumann Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be dissected into three primary stages:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
Collapse and Deprotonation: The intermediate collapses, expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated by the base (sodium hydroxide) present in the aqueous phase. This final step is irreversible as it neutralizes the HCl generated, preventing the protonation of the starting amine and driving the equilibrium towards the product.[5]
Caption: The Schotten-Baumann reaction mechanism.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 5-6 grams of the target compound. All operations involving volatile or hazardous chemicals must be conducted within a certified fume hood.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Equiv.
o-Toluidine
C₇H₉N
107.15
3.00 g (3.0 mL)
28.0
1.0
2-Methylbenzoyl Chloride
C₈H₇ClO
154.59
4.75 g (3.9 mL)
30.7
1.1
Sodium Hydroxide
NaOH
40.00
4.00 g
100.0
3.57
Dichloromethane (DCM)
CH₂Cl₂
84.93
75 mL
-
-
Deionized Water
H₂O
18.02
100 mL
-
-
Hydrochloric Acid (1 M)
HCl
36.46
~20 mL
-
-
Brine (Saturated NaCl)
NaCl
58.44
~20 mL
-
-
Anhydrous MgSO₄
MgSO₄
120.37
~5 g
-
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology
Reagent Preparation:
In a 250 mL Erlenmeyer flask, dissolve 3.00 g (28.0 mmol) of o-toluidine in 50 mL of dichloromethane (DCM).
In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH in 40 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.
Reaction Setup:
Transfer the o-toluidine/DCM solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.
Add the cooled 10% NaOH solution to the flask. Begin vigorous stirring to ensure efficient mixing of the two phases.
Place the flask in an ice-water bath and allow the contents to cool to between 0 and 5 °C.
Acylation Step:
Dissolve 4.75 g (30.7 mmol) of 2-methylbenzoyl chloride in 25 mL of DCM and transfer this solution to the dropping funnel.
Add the 2-methylbenzoyl chloride solution dropwise to the stirred, cooled biphasic mixture over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
Rationale: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products from the hydrolysis of the acyl chloride.[6]
Reaction Monitoring:
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the initial o-toluidine solution and the reaction mixture. The reaction is complete when the o-toluidine spot has been completely consumed.
Aqueous Work-up:
Pour the reaction mixture into a 500 mL separatory funnel. Allow the layers to fully separate.
Drain the lower organic (DCM) layer into a clean flask.
Wash the organic layer sequentially with:
20 mL of 1 M HCl (to remove any unreacted o-toluidine).
20 mL of deionized water.
20 mL of brine (to facilitate the removal of water).
Rationale: The acidic wash protonates the basic starting amine, rendering it water-soluble and effectively removing it from the organic phase.
Drying and Concentration:
Dry the washed organic layer over anhydrous magnesium sulfate (~5 g). Swirl the flask and let it stand for 15 minutes.
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as an off-white solid.
Purification by Recrystallization:
Transfer the crude solid to a 100 mL Erlenmeyer flask.
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
Slowly add deionized water dropwise until the solution becomes faintly turbid. Re-clarify by adding a few drops of hot ethanol.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.
Rationale: Recrystallization is an effective method for purifying solid amides, removing soluble impurities.[7]
Characterization and Expected Results
The identity and purity of the synthesized 2-Methyl-N-(o-tolyl)benzamide should be confirmed through physical and spectroscopic analysis.
Melting Point: Expected in the range of 164-166 °C.[9]
Infrared (IR) Spectroscopy: Key vibrational frequencies should include:
N-H stretch: ~3240 cm⁻¹
C=O (amide I) stretch: ~1680 cm⁻¹
¹H NMR Spectroscopy: Expected chemical shifts will show aromatic protons, two distinct methyl signals, and a broad singlet for the N-H proton.
Mass Spectrometry: The [M+H]⁺ ion should be observed at m/z 226.12.[8]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
o-Toluidine: Highly toxic and a suspected human carcinogen.[10] It is readily absorbed through the skin. Handle with extreme caution in a fume hood.
2-Methylbenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[11][12] It reacts with moisture, releasing HCl gas.[13] Always handle in a fume hood and keep away from water.[14][15]
Sodium Hydroxide: Corrosive. Causes severe burns upon contact.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][14] All chemical waste must be disposed of in accordance with institutional and local regulations.
References
ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Available at: [Link]
Google Patents. (2012). CN102827083A - Preparation method of 2-methylbenzimidazole.
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
PubChem. 2-methyl-n-(o-tolyl)benzamide. Available at: [Link]
PubMed. 2-Methyl-N-o-tolyl-benzamide. Available at: [Link]
National Institutes of Health (NIH). (2010). 2-Methyl-N-o-tolylbenzamide. Available at: [Link]
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Available at: [Link]
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
National Institutes of Health (NIH). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
ResearchGate. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Available at: [Link]
BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
Fisher Scientific. Amide Synthesis. Available at: [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Toluidine. Available at: [Link]
PubChem. 2-Methylbenzoyl chloride. Available at: [Link]
Evergreensino. (2025). What are the safety precautions when using O - Toluoyl Chloride?. Available at: [Link]
ACS Publications. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]
Royal Society of Chemistry. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Available at: [Link]
ChemRxiv. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]
Experimental procedure for N-acylation of o-toluidine
Executive Summary This application note details the experimental procedures for the -acylation of -toluidine (2-methylaniline) to synthesize -(2-methylphenyl)acetamide ( -acetyl- -toluidine). This reaction is a fundament...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental procedures for the
-acylation of -toluidine (2-methylaniline) to synthesize -(2-methylphenyl)acetamide (-acetyl--toluidine). This reaction is a fundamental transformation in organic synthesis, serving as a critical step in the preparation of local anesthetics (e.g., prilocaine intermediates) and the protection of amino groups during multi-step synthesis.
We present two distinct protocols:
Method A (Thermodynamic): Classical Acetic Anhydride reflux, optimized for scale and yield.
Method B (Kinetic): Schotten-Baumann conditions using Acetyl Chloride, optimized for speed and ambient temperature processing.
Mechanistic Insight & Causality
The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2] The amine nitrogen of
-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The "Ortho" Effect:
Unlike simple aniline,
-toluidine possesses a methyl group at the ortho position. This introduces steric hindrance , slightly retarding the rate of nucleophilic attack compared to aniline or -toluidine. However, this substituent also destabilizes the transition state for di-acetylation, making the formation of the mono-acetylated product highly selective.
Pathway Visualization:
The following diagram illustrates the reaction mechanism and the critical tetrahedral intermediate.
Figure 1: Mechanistic pathway of N-acylation via acetic anhydride.
Critical Safety Pre-requisites
WARNING: Carcinogen Hazard
-Toluidine is classified as a Group 1 Carcinogen (IARC) and is toxic if inhaled or absorbed through the skin. It induces methemoglobinemia (blue skin/lips due to oxygen deprivation).[3]
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Waste: Segregate all amine waste into "Toxic Organic" streams.
Experimental Protocols
Method A: The Classical Acetic Anhydride Approach
Best for: High purity, large batches, and educational labs.
*Note: Zinc prevents the oxidation of the amine, ensuring a white product rather than a brown/purple solid.
Step-by-Step Workflow:
Dissolution: In a 100 mL Round Bottom Flask (RBF), mix
-toluidine and glacial acetic acid.
Addition: Add acetic anhydride slowly. The reaction is exothermic; mild warming will occur.
Catalysis: Add a pinch of Zinc dust.
Reflux: Attach a condenser and reflux gently for 30–45 minutes. This ensures complete conversion of the sterically hindered amine.
Quenching: Pour the hot mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. The solubility of the amide drops drastically, causing precipitation.
Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash with cold water to remove residual acid.
Purification: Recrystallize from a mixture of Ethanol/Water (1:1 v/v).
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Rapid synthesis, acid-sensitive substrates.
Application Note: Evaluation of 2-Methyl-N-(o-tolyl)benzamide as a Small Molecule PD-1/PD-L1 Antagonist
Executive Summary & Introduction The development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint is a rapidly expanding field in immuno-oncology.[1] While monoclonal antibodies (mAbs) like pembrol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Introduction
The development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint is a rapidly expanding field in immuno-oncology.[1] While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab have revolutionized therapy, small molecules offer advantages in oral bioavailability, tumor penetration, and cost.
2-Methyl-N-(o-tolyl)benzamide represents a simplified benzamide scaffold , structurally related to the core fragments of potent biphenyl-based PD-1/PD-L1 inhibitors (such as the BMS-202 and BMS-1166 series). Unlike mAbs that sterically block the interaction surface, benzamide-based small molecules typically function by binding to a hydrophobic pocket on PD-L1, inducing PD-L1 dimerization and sequestering the ligand from binding to PD-1.
This Application Note provides a comprehensive technical guide for evaluating 2-Methyl-N-(o-tolyl)benzamide. It covers mechanistic validation, biochemical screening via HTRF, and functional cell-based assays.
Mechanism of Action & Signaling Pathway[1]
Understanding the binding mode is critical for experimental design. Small molecules containing the benzamide moiety generally do not bind to PD-1 directly. Instead, they bind to PD-L1 , inducing a conformational change that creates a homodimer. This dimerization occludes the PD-1 binding surface.
Pathway Visualization
Figure 1: Mechanism of Action.[2][3] The benzamide derivative binds PD-L1, inducing a non-functional dimer that cannot engage the PD-1 receptor on T-cells.
Experimental Protocols
Protocol A: Biochemical Potency via HTRF (Homogeneous Time-Resolved Fluorescence)
Purpose: To determine the IC50 of 2-Methyl-N-(o-tolyl)benzamide by measuring its ability to disrupt the interaction between recombinant PD-L1 and PD-1.
Why HTRF? Unlike ELISA, HTRF is homogeneous (no wash steps), reducing the risk of washing away low-affinity fragments like simple benzamides.
Materials
Recombinant Human PD-L1 (Tag 1): His-tagged or Fc-fused.
Recombinant Human PD-1 (Tag 2): Biotinylated or Fc-fused (must differ from PD-L1 tag).
Detection Reagents: Anti-Tag1-Europium Cryptate (Donor) and Anti-Tag2-XL665 (Acceptor).
Compound: 2-Methyl-N-(o-tolyl)benzamide (dissolved in 100% DMSO).
Buffer: PBS pH 7.4, 0.1% BSA, 0.05% Tween-20.
Step-by-Step Methodology
Compound Preparation:
Prepare a 10 mM stock of 2-Methyl-N-(o-tolyl)benzamide in DMSO.
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 100 µM).
Dilute compounds 1:100 into the Assay Buffer to reduce DMSO to 1% (final assay concentration will be 0.5%).
Pre-incubation (Critical Step):
Add 2 µL of diluted compound to a 384-well low-volume white plate.
Add 4 µL of Recombinant PD-L1 (final conc. 2-10 nM).
Note: Incubate for 30-60 minutes at Room Temperature (RT).
Scientific Logic:[1][2][3][4][5][6][7][8] Benzamide inhibitors require time to induce the conformational change (dimerization) in PD-L1. Skipping this step leads to underestimated potency.
Addition of PD-1:
Add 4 µL of Biotinylated PD-1 (final conc. 2-10 nM).
Purpose: To verify that the biochemical inhibition translates to functional T-cell reactivation in a cellular context.
System: A co-culture of PD-L1 expressing aAPC (artificial Antigen Presenting Cells) and PD-1 effector cells (Jurkat T cells with an NFAT-Luciferase reporter).
Materials
Effector Cells: Jurkat T cells stably expressing human PD-1 and an NFAT-response element driving Luciferase.
Target Cells: CHO or HEK293 cells constitutively expressing human PD-L1 and an engineered T-cell activator (e.g., anti-CD3 scFv).
Reagent: Bio-Glo™ Luciferase Assay System (Promega).
Step-by-Step Methodology
Cell Plating:
Plate PD-L1 Target cells in a white 96-well tissue culture plate (40,000 cells/well). Allow to adhere overnight.
Compound Treatment:
Remove media from Target cells.
Add 2-Methyl-N-(o-tolyl)benzamide (serially diluted in assay media, <0.5% DMSO).
Crucial Control: Include a known anti-PD-L1 antibody (e.g., Atezolizumab) as a positive control.
Effector Cell Addition:
Add PD-1 Effector Jurkat cells (50,000 cells/well) directly to the wells containing compound and Target cells.
Incubation:
Incubate for 6 hours at 37°C, 5% CO2.
Note: Small molecules can be cytotoxic. Ensure the incubation time is short enough to measure signaling but not cell death.
Luciferase Measurement:
Add Bio-Glo™ reagent (equal volume to culture media).
An antagonist will increase the signal (release of the PD-1 brake).
Expected Data & Interpretation
For a simple scaffold like 2-Methyl-N-(o-tolyl)benzamide, do not expect nanomolar potency. It is likely a "fragment" lead.
Parameter
2-Methyl-N-(o-tolyl)benzamide (Expected)
BMS-202 (Reference Control)
Interpretation
HTRF IC50
10 - 100 µM
< 20 nM
The simple benzamide lacks the biphenyl extension required for deep hydrophobic pocket occupancy.
Cell EC50
> 50 µM (or inactive)
~ 100 nM
Cellular potency is often 10-50x lower than biochemical potency due to serum protein binding and membrane permeability.
Max Efficacy
Partial blockade
Complete blockade
The compound may not induce full dimerization of PD-L1.
Troubleshooting "False Positives":
Aggregation: Small hydrophobic benzamides can form colloidal aggregates that sequester proteins non-specifically.
Validation: Perform the assay in the presence of 0.01% Triton X-100 . If potency disappears, the compound was acting via non-specific aggregation, not specific binding.
References
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.
Context: Establishes the mechanism of benzamide/biphenyl inhibitors inducing PD-L1 dimeriz
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget, 8(42), 71982–71999.
Context: Provides detailed protocols for the Jurkat/NF
Guzik, K., et al. (2019). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization Mechanisms. Journal of Medicinal Chemistry, 62(6), 2847–2866.
Context: Discusses the SAR (Structure-Activity Rel
Disclaimer: This Application Note is for research use only. 2-Methyl-N-(o-tolyl)benzamide is a chemical scaffold; its specific efficacy as a therapeutic agent requires extensive validation beyond the scope of these in vitro protocols.
Application Note: Strategic Development of Novel Benzamide Fungicides
From Rational Design to Bio-Validation Abstract Benzamide scaffolds represent a versatile pharmacophore in modern fungicide development, yielding commercially successful agents like Zoxamide (anti-mitotic) and Fluopicoli...
Author: BenchChem Technical Support Team. Date: February 2026
From Rational Design to Bio-Validation
Abstract
Benzamide scaffolds represent a versatile pharmacophore in modern fungicide development, yielding commercially successful agents like Zoxamide (anti-mitotic) and Fluopicolide (spectrin-like protein delocalizer). This application note provides a comprehensive technical guide for researchers developing next-generation benzamide fungicides. It details the rational design principles based on Structure-Activity Relationships (SAR), a robust chemical synthesis protocol via acid chloride coupling, and a standardized in vitro "Poison Food" bioassay for determining EC50 values.
Rational Design & SAR Strategy
The benzamide core (
) serves as a privileged structure capable of interacting with diverse fungal targets depending on the substitution pattern.
The Pharmacophore Triad
To design a potent benzamide fungicide, the molecule should be conceptualized in three distinct regions:
The Core (Benzene Ring): This region often occupies a hydrophobic pocket.
Insight: In Zoxamide , the 3,5-dichloro-4-methyl substitution pattern is critical for binding to
-tubulin.
Optimization: Electron-withdrawing groups (Cl, F, CN) at positions 3 and 5 generally enhance metabolic stability and lipophilicity (LogP).
The Linker (Amide Bond): The hydrogen bond donor/acceptor motif (
) is essential for orienting the molecule within the active site (e.g., forming H-bonds with Tyrosine or Histidine residues in target enzymes like SDH or HDAC).
The Tail (Amine Moiety): This region dictates target selectivity.
Tubulin Targeting: Aliphatic, chiral chains (e.g., the 1-chloro-3-methyl-2-oxopentan-3-yl group in Zoxamide).[1]
SDH Targeting: Pyridinyl-ethyl groups (e.g., Fluopyram ) shift the mechanism to Succinate Dehydrogenase Inhibition (SDHI).
SAR Logic Flow
The following diagram illustrates the decision matrix for modifying the benzamide scaffold based on desired target specificity.
Figure 1: Structural decision tree for directing benzamide activity toward specific fungal targets.
Chemical Synthesis Protocol
While various coupling reagents (EDC, HATU) exist, the Acid Chloride Method remains the industrial gold standard for benzamides due to its high yield, scalability, and cost-effectiveness [1].
Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).
Biological Evaluation: The "Poison Food" Technique
To validate the fungicidal activity, we utilize the Mycelial Growth Rate Inhibition assay (Poison Food Technique).[3][4][5] This method is robust for calculating
values against pathogens like Botrytis cinerea or Rhizoctonia solani [2].
Experimental Setup
Media: Potato Dextrose Agar (PDA).
Solvent: Acetone or DMSO (Final concentration < 1% to avoid solvent toxicity).
Controls:
Negative: PDA + Solvent only.
Positive: Commercial Zoxamide or Fluopicolide (at standard ppm).
Protocol Steps
Preparation: Autoclave PDA media. Cool to approx. 50°C.
Dosing: Dissolve the synthesized benzamide in DMSO to create a stock solution. Add to molten PDA to achieve final concentrations of 1, 5, 10, 25, and 50
(ppm).
Pouring: Pour 15-20 mL of "poisoned" media into sterile Petri dishes (90 mm). Allow to solidify.
Inoculation: Use a sterile cork borer (5 mm) to take a mycelial plug from the margin of an actively growing fungal culture (5-7 days old). Place the plug face-down in the center of the poisoned plate.
Incubation: Incubate at 25°C ± 1°C in the dark.
Measurement: Measure the colony diameter (cross-method: average of two perpendicular diameters) once the control plate reaches ~75% coverage (typically 72–96 hours).
), the Mode of Action (MoA) must be verified to distinguish between anti-mitotic effects (Zoxamide-like) and respiration inhibition (SDHI-like).
Workflow Logic
The following diagram outlines the critical path from synthesis to MoA confirmation.
Figure 2: Experimental workflow for identifying and validating benzamide fungicide candidates.
Diagnostic Observations
Tubulin Inhibition (Zoxamide-like): Under a microscope, treated germ tubes will appear distorted, swollen, or branched due to disrupted mitosis and cytoskeleton failure [3].
SDH Inhibition (Fluopyram-like): Generally results in halted germination without significant swelling; confirmed via succinate dehydrogenase enzymatic assays.
References
Benzamide Synthesis Protocols
Direct Synthesis of Amides from Carboxylic Acids and Amines.[2][8] ACS Publications.[8] Available at: [Link]
Coupling Reagents and Methods.[8] Google Patents (EP0623589A1). Available at:
Bioassay Methodology (Poison Food Technique)
Measuring Volatile and Non-volatile Antifungal Activity. Journal of Visualized Experiments (JoVE). Available at: [Link]
In Vitro Evaluation of Different Chemicals against Rhizoctonia solani. ResearchGate.[2][9] Available at: [Link]
Mode of Action (Zoxamide & Fluopicolide)
Mode of Action of Zoxamide (RH-7281). ResearchGate.[2][9] Available at: [Link]
Fluopicolide: PubChem Compound Summary. National Institutes of Health (NIH). Available at: [Link]
Application Note: Analytical Characterization of 2-Methyl-N-(o-tolyl)benzamide
This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It prioritizes the "why" and "how" of characterizing 2-Methyl-N-(o-tolyl)benzamide (also known as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It prioritizes the "why" and "how" of characterizing 2-Methyl-N-(o-tolyl)benzamide (also known as 2,2'-Dimethylbenzanilide ), a compound with significant relevance as a pharmaceutical intermediate and a forensic marker for specific synthetic routes of Methaqualone.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO) is a sterically hindered bis-ortho-substituted amide. In drug development and forensic chemistry, it holds a dual status:
Pharmaceutical Intermediate: It is the direct linear precursor to Methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone). Cyclization of this amide yields the sedative-hypnotic drug.
Process Impurity: Its presence in final drug substances indicates incomplete cyclization or specific synthetic pathways (e.g., reaction of N-acetylanthranilic acid with o-toluidine).
Characterizing this molecule requires overcoming challenges related to its conformational rigidity (atropisomerism potential due to steric clash between the two ortho-methyl groups) and its structural similarity to related isomers (e.g., m-tolyl analogs).
Physicochemical Profile
Property
Value
Notes
IUPAC Name
2-Methyl-N-(2-methylphenyl)benzamide
Synonyms: 2,2'-Dimethylbenzanilide
CAS Number
22978-49-0
Distinct from m-tolyl isomer (56776-45-5)
Molecular Weight
225.29 g/mol
Monoisotopic Mass: 225.1154 Da
Melting Point
110–112 °C
Distinct from Methaqualone (113–115 °C)
Solubility
Soluble in MeOH, ACN, CHCl₃
Poor water solubility; logP ~3.3
Analytical Strategy & Workflow
The characterization strategy distinguishes the target analyte from its starting materials (o-toluidine, o-toluoyl chloride) and its cyclized derivative.
Figure 1: Analytical Decision Tree for the characterization of sterically hindered benzanilides.
Objective: Quantitative purity assessment and separation from o-toluidine and Methaqualone.
Method Rationale
Because the analyte is neutral and hydrophobic (logP ~3.3), a C18 Reverse Phase column is selected. A gradient is necessary to elute the polar amine (o-toluidine) early and separate the amide from the structurally similar quinazolinone.
Chromatographic Conditions
Parameter
Setting
Column
Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30 °C
Detection
UV at 230 nm (Amide ) and 254 nm (Aromatic)
Injection Vol
5–10 µL
Gradient Program
0–2 min: 10% B (Isocratic hold to elute polar amines like o-toluidine).
2–15 min: 10%
90% B (Linear gradient).
15–20 min: 90% B (Wash to elute highly lipophilic dimers).
20–25 min: 10% B (Re-equilibration).
System Suitability Criteria (Self-Validating)
Resolution (
): > 2.0 between o-toluidine (RT ~3 min) and 2,2'-Dimethylbenzanilide (RT ~12 min).
Tailing Factor (
): 0.9 < < 1.2 for the main peak.
Precision: RSD < 1.0% for retention time (n=6 injections).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural elucidation. The key challenge is distinguishing the two methyl groups, which are chemically distinct due to the amide linkage.
Sample Preparation[1][9][10][11][12]
Solvent: DMSO-
or CDCl₃ (approx. 600 µL).
Concentration: 10–15 mg per sample tube.
Temperature: 298 K (25 °C). Note: If signals are broad due to restricted rotation around the amide bond, acquire spectra at 323 K (50 °C) to sharpen peaks.
Expected Spectral Features (
H NMR, 400 MHz, DMSO-
)
The molecule possesses a plane of symmetry only if time-averaged; however, in the static conformation, the two rings are twisted.
Amide Proton (-NH-): A broad singlet typically appearing downfield at 9.5–10.0 ppm . Its presence confirms the ring is open (not cyclized to Methaqualone).
Methyl Groups (-CH₃):
Benzoyl Methyl (C2-Me): Singlet,
~2.35–2.45 ppm.
Aniline Methyl (C2'-Me): Singlet,
~2.15–2.25 ppm.
Differentiation: The aniline methyl is often slightly shielded relative to the benzoyl methyl due to the orthogonal twist of the aromatic rings.
Aromatic Region: Multiplet,
7.1–7.6 ppm (8 protons). Look for the characteristic splitting of 1,2-disubstituted benzenes.
Structural Logic Check
If the NH signal is absent and a new singlet appears around
2.6 ppm (C2-Me on quinazolinone ring), the sample has cyclized to Methaqualone.
Protocol 3: Mass Spectrometry (LC-MS/MS)
Objective: Confirmation of molecular mass and fragmentation fingerprinting.
Tropylium Formation: The ion at 91 m/z (tropylium) is highly characteristic of the benzyl/tolyl substructures.
Figure 2: Proposed MS/MS fragmentation pathway for 2,2'-Dimethylbenzanilide.
Solid-State Characterization (IR & XRD)
Fourier Transform Infrared (FT-IR)
Used for rapid identification of the solid powder.
Amide I Band (C=O[1] Stretch): Strong peak at 1645–1660 cm⁻¹ . (Note: This is lower than the C=O stretch of the cyclic quinazolinone, which typically appears >1680 cm⁻¹).
Amide II Band (N-H Bend): ~1530 cm⁻¹.
N-H Stretch: 3250–3300 cm⁻¹ (Medium, broad).
X-Ray Diffraction (XRD)
Relevant if polymorphism is suspected during crystallization scale-up.
Key Feature: The molecules form chains via N-H...O hydrogen bonds.[2][1][3][4] The two aromatic rings are inclined at approx 88° to each other (almost perpendicular) to minimize steric clash between the methyl groups [1].
References
Gowda, B. T., et al. (2008).[3] "2-Methyl-N-(o-tolyl)benzamide."[5][6] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1926. Link
United Nations Office on Drugs and Crime (UNODC). (2010).[7] "Recommended methods for the identification and analysis of methaqualone/mecloqualone." Scientific and Technical Publications. Link
PubChem. "2-Methyl-N-(o-tolyl)benzamide Compound Summary." National Library of Medicine. Link
Meyers, J., et al. (1985).[8] "The Isolation and Identification of Precursors and Reaction Products in the Clandestine Manufacture of Methaqualone." Journal of Forensic Sciences, 30(4). Link
Application Note: A Robust HPLC Method for Benzamide Purity Analysis
Abstract This comprehensive guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzamide. Benzamide is a key intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzamide. Benzamide is a key intermediate in the pharmaceutical and chemical industries, making the accurate assessment of its purity critical for ensuring the quality and safety of final products. This application note provides a systematic, science-driven protocol for researchers, scientists, and drug development professionals. The methodology encompasses analyte characterization, strategic method development, forced degradation studies, and full validation in accordance with ICH guidelines.
Introduction: The Analytical Imperative for Benzamide Purity
Benzamide (C₇H₇NO), the simplest aromatic amide, is a fundamental building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final products. Consequently, a reliable and robust analytical method for determining the purity of benzamide and separating it from potential process-related impurities and degradation products is paramount. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for this purpose, offering high-resolution separation and sensitive detection.[1]
This document outlines a structured approach to developing a stability-indicating HPLC method, a critical requirement for regulatory submissions. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2]
Foundational Strategy: Method Development by Design
A successful HPLC method is not achieved by chance but through a systematic process of understanding the analyte and logically selecting and optimizing chromatographic parameters.
Analyte Characterization: Knowing Your Molecule
Before commencing any experimental work, a thorough understanding of benzamide's physicochemical properties is essential for making informed decisions:
Structure and Polarity: Benzamide's aromatic ring and amide functional group confer moderate polarity. This makes it an ideal candidate for reversed-phase chromatography, where it will interact with a nonpolar stationary phase.
UV Absorbance: The presence of the benzene chromophore allows for sensitive detection using a UV detector. A wavelength of 254 nm is often a good starting point for aromatic compounds.[3][4]
Solubility: Benzamide is soluble in common HPLC mobile phase constituents like acetonitrile and methanol.[5]
The Chromatographic Blueprint: Initial Parameter Selection
The initial phase of method development involves selecting a suitable column and mobile phase to achieve a preliminary separation.
Column (Stationary Phase) Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and an excellent starting point for benzamide analysis due to its hydrophobic nature.[3][6] A standard dimension, such as 250 mm x 4.6 mm with 5 µm particles, provides a good balance of efficiency and backpressure.[3][7]
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[8]
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[9]
Aqueous Component: A simple mixture of acetonitrile and water can be effective.[3][9] For ionizable compounds, buffering the aqueous phase is crucial to control pH and ensure reproducible retention times.[10][11]
Caption: A streamlined workflow for HPLC method development.
Detailed Experimental Protocol
This section provides a step-by-step guide for performing the purity analysis of benzamide.
Reagents and Materials
Benzamide reference standard (purity ≥ 99.5%)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
Instrumentation
An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12]
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Preparation of Solutions
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v).[3] Degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[3]
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[3]
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).[3]
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
Parameter
Condition
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water (50:50, v/v)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
Detection Wavelength
254 nm
Run Time
10 minutes
(Based on typical starting conditions found in literature.)[3]
Forced degradation studies are a cornerstone of developing a stability-indicating method.[2][13] By intentionally degrading the benzamide sample under various stress conditions, we can ensure that the analytical method can separate the intact drug from its degradation products.[14][15]
Stress Conditions
The following stress conditions should be applied to the benzamide sample:[14][16]
Acid Hydrolysis: Treat with HCl at an elevated temperature.
Base Hydrolysis: Treat with NaOH at an elevated temperature.
Oxidation: Treat with hydrogen peroxide.
Thermal Degradation: Expose the solid drug to dry heat.
Photodegradation: Expose the drug solution to UV light.
Caption: Logical flow of forced degradation studies.
Method Validation: The Hallmark of a Reliable Method
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19][20]
Specificity: The ability to assess the analyte in the presence of its impurities and degradation products. The forced degradation studies provide the data for this.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.[12]
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
Precision: The degree of agreement between repeated measurements, evaluated at two levels:
Repeatability (Intra-day precision): Analysis of samples on the same day.
Intermediate Precision (Inter-day precision): Analysis of samples on different days.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature.
Example Linearity Data
Concentration (µg/mL)
Peak Area
10
150,000
25
375,000
50
750,000
75
1,125,000
100
1,500,000
Correlation Coefficient (r²)
0.9999
Conclusion
This application note has provided a detailed and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the purity analysis of benzamide. By following a systematic approach that includes understanding the analyte, optimizing chromatographic conditions, performing forced degradation studies, and conducting a thorough validation, a reliable and accurate method can be established. This method is suitable for routine quality control, stability studies, and ensuring the overall quality of benzamide-containing products.
References
Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 2023. Available at: [Link]
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
HPLC Column Selection Guide. Chromtech. Available at: [Link]
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 2022. Available at: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex, 2025. Available at: [Link]
HPLC Column Selection: Core to Method Development (Part I). Welch Materials, 2025. Available at: [Link]
Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate, 2025. Available at: [Link]
How Do I Choose? A guide to HPLC column selection. Agilent, 2021. Available at: [Link]
Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. ResearchGate, 2025. Available at: [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate, 2023. Available at: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. Available at: [Link]
Development & Optimization of HPLC Method Course Outline. ResearchGate. Available at: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency, 1995. Available at: [Link]
Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. PMC, 2011. Available at: [Link]
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace, 2022. Available at: [Link]
Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Liquid Chromatography, 1985. Available at: [Link]
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
ICH Q2 Validation of Analytical Procedures. YouTube, 2024. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
Using 2-Methyl-N-(o-tolyl)benzamide in medicinal chemistry research
Application Note: Conformational Control in Ligand Design using 2-Methyl-N-(o-tolyl)benzamide Executive Summary 2-Methyl-N-(o-tolyl)benzamide (CAS: 22978-49-0), often referred to as 2,2'-dimethylbenzanilide , serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Conformational Control in Ligand Design using 2-Methyl-N-(o-tolyl)benzamide
Executive Summary
2-Methyl-N-(o-tolyl)benzamide (CAS: 22978-49-0), often referred to as 2,2'-dimethylbenzanilide , serves as a critical model system in medicinal chemistry for understanding restricted rotation and ortho-substitution effects .[1] While structurally simple, this molecule represents the fundamental "clash" motif found in numerous bioactive agents, including Succinate Dehydrogenase (SDH) inhibitors (e.g., Mepronil) and kinase inhibitors.[1]
This guide details the utility of 2-Methyl-N-(o-tolyl)benzamide as a steric probe .[1] It provides optimized protocols for its synthesis (overcoming steric hindrance), methods for characterizing its rotational energy barrier via Variable Temperature NMR (VT-NMR), and its application as a scaffold for fragment-based drug design (FBDD).[1]
Scientific Foundation: The "Ortho-Effect" in Drug Design
Conformational Locking
In drug design, reducing the conformational entropy of a ligand often improves binding affinity. The amide bond in 2-Methyl-N-(o-tolyl)benzamide connects two phenyl rings, each bearing an ortho-methyl group.[1]
Steric Clash: The ortho-methyls create significant steric repulsion with the amide oxygen and hydrogen.
Twisted Geometry: To relieve this strain, the phenyl rings twist out of planarity with the amide linker. The molecule adopts a non-planar, chiral conformation (atropisomeric on the NMR time scale at low temperatures).
Significance: This mimics the "pre-organized" binding conformation required by many enzymes, such as the hydrophobic pocket of SDH Complex II.
Biological Relevance: The SDH Inhibitor Pharmacophore
This compound is the core scaffold of the benzanilide fungicides .
Mechanism: The ortho-substituent (Methyl or CF3) locks the benzoyl ring into a specific torsion angle necessary to fit into the quinone-binding site of the fungal SDH enzyme.
Experimental Protocols
Protocol A: High-Efficiency Synthesis of Sterically Hindered Amides
Standard Schotten-Baumann conditions often result in low yields for bis-ortho-substituted systems due to nucleophilic retardation.[1] This optimized protocol uses an activated acid chloride mechanism.
Protocol B: Characterizing Rotational Barriers via VT-NMR
This protocol determines the energy barrier (
) for the rotation of the aryl rings, a critical parameter for designing rigid inhibitors.
Principle: At room temperature, the ortho-methyl signals may appear as a sharp singlet (fast exchange) or broadened (intermediate exchange).[1] Cooling the sample slows the rotation, splitting the signals into distinct conformers (decoalescence).
Workflow:
Sample Prep: Dissolve 10 mg of 2-Methyl-N-(o-tolyl)benzamide in 0.6 mL of deuterated solvent with a high freezing point (e.g., Toluene-d8 or CD2Cl2 ).
Acquisition (High Temp): Acquire
NMR at 298 K. Identify the methyl resonances (~2.3 ppm).
Stepwise Cooling: Decrease temperature in 10 K increments (e.g., 298K
288K ... 200K).
Coalescence Point (
): Identify the temperature where the methyl peak broadens maximally and splits into two distinct peaks.[1]
Expected Barrier: ~14–16 kcal/mol (Restricted rotation, but not stable atropisomerism at RT).[1]
Data Visualization & Logic
Figure 1: Conformational Energy Landscape
This diagram illustrates the "Locking" mechanism.[1] The ortho-methyl groups prevent the planar transition state, forcing the molecule into a twisted, bioactive minimum.
Caption: The high-energy planar transition state (red) is inaccessible due to steric clash between ortho-methyls, forcing the ligand into a twisted, pre-organized conformation (green) that favors protein binding.[1]
Comparative Data: Benzanilide Scaffolds
Compound
Ortho-Substituents
Rotational Barrier ()
Application
Benzanilide
H / H
< 8 kcal/mol (Free Rotation)
General Scaffold
2-Methylbenzanilide
Me / H
~10-12 kcal/mol
Mono-lock Model
2,2'-Dimethylbenzanilide
Me / Me
~15-18 kcal/mol
Steric Probe / SDH Model
Mepronil
Me / H (with 3'-OiPr)
Optimized for Binding
Antifungal Drug
References
PubChem. 2-Methyl-N-(2-methylphenyl)benzamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Clayden, J., et al. (2009).[1] Atropisomerism in Amides: A Review of Conformational Dynamics.Tetrahedron, 65(48).[1] (Foundational text on amide rotation barriers).
Synthesis of 2-Methyl-N-(o-tolyl)benzamide analogues for bioactivity testing
Application Note & Protocol Guide Topic: Synthesis and Bioactivity Profiling of 2-Methyl-N-(o-tolyl)benzamide Analogues Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Synthesis and Bioactivity Profiling of 2-Methyl-N-(o-tolyl)benzamide Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold in Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in approximately 16% of all new drug entities.[1] Among the vast landscape of amide-containing molecules, the benzamide scaffold stands out as a "privileged structure" due to its unique hydrogen bonding capabilities and its presence in a wide array of pharmacologically active compounds.[1] Benzamide derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3]
This guide focuses on a specific subclass: 2-Methyl-N-(o-tolyl)benzamide and its analogues. The strategic placement of methyl groups on both aromatic rings introduces steric and electronic modifications that can profoundly influence binding affinity to biological targets and metabolic stability. By systematically synthesizing a library of analogues—varying substituents on either the benzoyl or the aniline ring—researchers can conduct robust Structure-Activity Relationship (SAR) studies.[4][5][6] Such studies are critical for optimizing lead compounds, enhancing potency, and minimizing off-target effects.[5]
This document provides a comprehensive, field-proven framework for the synthesis, purification, characterization, and subsequent bioactivity screening of these targeted benzamide analogues. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the scientific principles at play.
Part 1: Chemical Synthesis of Benzamide Analogues
The most direct and widely used method for preparing amides from readily available starting materials is the reaction between an amine and an activated carboxylic acid derivative, such as an acyl chloride.[7][8][9] The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is an exemplary and highly reliable method for this transformation.[10][11][12]
Principle: The Schotten-Baumann Reaction
This reaction involves the acylation of an amine (o-toluidine and its analogues) with an acyl chloride (2-methylbenzoyl chloride and its analogues).[13] The reaction is performed in the presence of a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine.[10][14]
Causality and Key Functions of Reagents:
Acyl Chloride: The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
Amine: The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbonyl carbon.
Base: The base serves two critical functions:
It neutralizes the hydrochloric acid (HCl) byproduct that is generated during the reaction.[11] This is crucial because HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
It drives the equilibrium towards the formation of the amide product.[10]
Below is a diagram illustrating the general workflow from synthesis to bioactivity analysis.
Caption: Overall workflow for the synthesis and evaluation of benzamide analogues.
Detailed Protocol: Synthesis of 2-Methyl-N-(o-tolyl)benzamide
This protocol is a robust starting point and can be adapted for various substituted benzoyl chlorides and anilines to generate a library of analogues.
Materials & Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Stoichiometric Ratio
o-Toluidine
107.15
2.14 g (2.20 mL)
20.0
1.0
2-Methylbenzoyl chloride
154.59
3.09 g (2.60 mL)
20.0
1.0
Sodium Hydroxide (NaOH)
40.00
2.40 g
60.0
3.0
Dichloromethane (DCM)
-
50 mL
-
-
Deionized Water
-
50 mL
-
-
Hydrochloric Acid (1 M)
-
As needed
-
-
Saturated NaCl (Brine)
-
20 mL
-
-
| Anhydrous Sodium Sulfate | - | ~5 g | - | - |
Procedure:
Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve o-toluidine (20.0 mmol) in 50 mL of dichloromethane (DCM). In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (60.0 mmol) in 50 mL of deionized water. Cool the NaOH solution in an ice bath.
Reaction Setup: Place the flask containing the o-toluidine solution in an ice bath and begin vigorous stirring with a magnetic stir bar.
Addition of Reactants: Slowly add the cold NaOH solution to the o-toluidine solution. Then, add the 2-methylbenzoyl chloride (20.0 mmol) dropwise to the biphasic mixture over 15-20 minutes.[14] A white precipitate (the product) should begin to form immediately.
Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.[14] The biphasic system (DCM/water) is characteristic of Schotten-Baumann conditions, where the product and organic starting materials remain in the organic phase while the base and HCl byproduct are in the aqueous phase.[11]
Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.
Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
Workup - Washing: Wash the organic layer sequentially with:
20 mL of 1 M HCl (to remove any unreacted o-toluidine).
20 mL of deionized water.
20 mL of saturated NaCl solution (brine) (to reduce the solubility of organic material in the aqueous phase).
Drying and Filtration: Dry the collected organic layer over anhydrous sodium sulfate for about 10-15 minutes. Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
Solvent Removal: Remove the dichloromethane using a rotary evaporator. A white or off-white solid should remain.
Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure 2-Methyl-N-(o-tolyl)benzamide. Dry the crystals under vacuum.
Final Analysis: Determine the final yield and proceed with characterization.
Purification and Spectroscopic Characterization
Authenticating the structure and purity of the synthesized compound is a non-negotiable step in drug discovery. A combination of spectroscopic methods provides a self-validating system for characterization.[15]
Expected Spectroscopic Data for 2-Methyl-N-(o-tolyl)benzamide:
Amide proton, often broad due to quadrupole coupling and exchange.
Aromatic Protons
δ 7.0-7.8 ppm (multiplets)
Protons on the two tolyl rings.
Benzoyl-CH₃
δ ~2.5 ppm (singlet)
Protons of the methyl group on the benzoyl ring.
Tolyl-CH₃
δ ~2.3 ppm (singlet)
Protons of the methyl group on the N-tolyl ring.
¹³C NMR (125 MHz, CDCl₃)
Carbonyl Carbon (C=O)
δ 165-170 ppm
Characteristic chemical shift for an amide carbonyl carbon.
Aromatic Carbons
δ 120-140 ppm
Carbons within the two aromatic rings.
Methyl Carbons
δ 18-22 ppm
Carbons of the two methyl groups.
| Mass Spec (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z = 226.12 | Corresponds to the protonated molecular weight of C₁₅H₁₅NO. |
Part 2: Protocols for Bioactivity Testing
Once the analogues are synthesized and characterized, the next step is to screen them for biological activity. Below are two standard, high-throughput protocols for assessing potential anticancer and antimicrobial properties.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[17] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[18] The amount of formazan produced is quantified by measuring its absorbance.
Materials:
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
Synthesized benzamide analogues (dissolved in DMSO to make a 10 mM stock).
MTT solution (5 mg/mL in sterile PBS).
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
96-well flat-bottom plates.
Procedure:
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[17]
Compound Treatment: Prepare serial dilutions of the benzamide analogues in culture medium. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
Controls (Essential for data integrity):
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the highest compound concentration.
Untreated Control: Cells in medium only.
Blank Control: Medium only (no cells).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[17][19]
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Synthesized benzamide analogues (dissolved in DMSO).
Sterile 96-well U-bottom plates.
Procedure:
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired final concentration) to the first column of wells.
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[20] This will create a gradient of compound concentrations.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls:
Growth Control: Wells with bacteria and medium (no compound).
Sterility Control: Wells with medium only (no bacteria).
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[20] This can be assessed by eye or with a plate reader.
Caption: A potential mechanism of action for anticancer benzamides: tubulin inhibition.[22][23]
Conclusion and SAR Insights
This guide provides the essential protocols for synthesizing 2-Methyl-N-(o-tolyl)benzamide analogues and evaluating their potential as anticancer or antimicrobial agents. The true power of this process lies in the systematic analysis of the resulting data. By comparing the IC₅₀ or MIC values across a library of analogues, researchers can deduce key Structure-Activity Relationships (SAR).
For example, one might find that adding an electron-withdrawing group (like a nitro or chloro group) to one of the rings significantly increases potency, while a bulky group decreases it.[5] This information is invaluable for the rational design of the next generation of compounds, guiding medicinal chemists toward more potent, selective, and ultimately, more effective therapeutic agents.
References
PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem.com. Retrieved from [Link]
ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. ResearchGate. Retrieved from [Link]
PubMed. (n.d.). 2-Methyl-N-o-tolyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]
BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. Retrieved from [Link]
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College. Retrieved from [Link]
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. Retrieved from [Link]
ACS Publications. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. Retrieved from [Link]
MDPI. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Retrieved from [Link]
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. ResearchGate. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC. Retrieved from [Link]
ResearchGate. (n.d.). Methods for amide bond synthesis. ResearchGate. Retrieved from [Link]
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. National Center for Biotechnology Information. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Retrieved from [Link]
ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Retrieved from [Link]
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]
YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Leah4sci. Retrieved from [Link]
ACS Publications. (2024). Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]
University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Google Patents. (n.d.). Process for the synthesis of a benzamide derivative. Google Patents.
OAText. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. OAText. Retrieved from [Link]
University of Victoria. (n.d.). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. UVic. Retrieved from [Link]
World Organisation for Animal Health (WOAH). (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of.... ResearchGate. Retrieved from [Link]
This application note details the protocol for synthesizing, purifying, and growing diffraction-quality single crystals of 2-Methyl-N-(o-tolyl)benzamide (C₁₅H₁₅NO).
Scientific Rationale:
The target molecule features two ortho-methyl groups—one on the benzoyl ring and one on the aniline ring.[1][2] This di-ortho substitution pattern introduces significant steric hindrance, forcing the amide linkage (–CONH–) to twist out of coplanarity with the aromatic rings.[1][2] Obtaining high-quality crystals is critical to resolving the specific dihedral angles (torsion) and intermolecular hydrogen bonding networks (typically N–H[1]···O chains) that stabilize this sterically congested conformation.[1][2]
The protocols below prioritize slow lattice formation to minimize disorder caused by the rotational freedom of the methyl groups.
Physicochemical Profile
Before initiating crystallization, the compound’s solubility profile must be understood to select the correct solvent systems.[2]
Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.[1][2]
Dry over MgSO₄ and concentrate.
Purification (Critical Step):
Crude amide often contains oily impurities that inhibit crystal growth.[1][2]
Action: Recrystallize the crude solid from hot ethanol .
Procedure: Dissolve in minimum boiling ethanol. Allow to cool slowly to room temperature, then 4°C. Filter the white needles. Dry under vacuum.[1][2][3]
Validation: Verify purity via ¹H NMR.[1][2] Look for the disappearance of the amine N-H peak (broad singlet ~3-5 ppm) and the appearance of the amide N-H (downfield, ~7-9 ppm).[1][2]
Crystal Growth Protocols
For 2-Methyl-N-(o-tolyl)benzamide, the presence of the hydrophobic methyl groups makes Vapor Diffusion and Slow Evaporation the most reliable methods.[1][2]
Method A: Slow Evaporation (Primary)
Best for: Obtaining stable, block-like crystals.[1][2]
Preparation: Weigh 20 mg of the purified compound into a clean 4 mL glass vial (scintillation vial).
Dissolution: Add Ethanol (absolute) or Acetone dropwise.[1][2] Swirl constantly. Add just enough solvent to fully dissolve the solid at room temperature (approx 1–2 mL).[1][2]
Note: Ensure the solution is clear. If particles remain, filter through a 0.45 µm PTFE syringe filter.[1][2]
Setup: Cover the vial with Parafilm.
Perforation: Pierce 3–5 small holes in the Parafilm using a clean needle.[1][2] This controls the evaporation rate.[1][2]
Incubation: Place the vial in a vibration-free environment (e.g., a heavy drawer or dedicated crystal growth cabinet) at constant temperature (20–22°C).
Timeline: Crystals should appear within 3–7 days.
Observation: Look for colorless blocks or prisms.[1][2] Avoid clusters of needles (indicates evaporation was too fast).[1][2]
Method B: Vapor Diffusion (High Quality)
Best for: Minimizing defects and controlling nucleation.[2]
Inner Vial: Dissolve 15 mg of compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small (1.5 mL) vial. Ensure the vial is open (no cap).[1][2]
Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 3–5 mL of n-Hexane or Pentane (the anti-solvent).[1][2]
Equilibrium: Cap the outer jar tightly.
Mechanism: The volatile anti-solvent (Hexane) will slowly diffuse into the solution (DCM), gradually lowering the solubility of the amide and forcing it to crystallize in a highly ordered lattice.[2]
Timeline: 1–2 weeks. This method yields fewer, higher-quality single crystals.[1][2]
Characterization & Troubleshooting
Crystal Selection Criteria
Under a polarizing microscope, select crystals that:
Extinguish light sharply (blink on/off) when rotated under cross-polarizers (indicates single crystallinity).[1][2]
Allow evaporation to continue to dryness, then try a less polar solvent (e.g., Ethyl Acetate instead of Ethanol).[2]
References
Saeed, A., Khera, R. A., Siddiq, M., & Simpson, J. (2009). 2-Methyl-N-o-tolylbenzamide.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 66(1), o19.[2][4]
Significance: Defines the unit cell parameters (Monoclinic, P21/c)
Gowda, B. T., et al. (2008). Structural studies of N-(o-tolyl)benzamides.[1][2] Acta Crystallographica Section E.[1][2][4]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Cytotoxicity Profiling for Benzamide-Class Compounds
Abstract & Scientific Context
Benzamide derivatives (e.g., Entinostat, Mocetinostat, Procainamide) represent a critical scaffold in medicinal chemistry, particularly as Histone Deacetylase (HDAC) inhibitors and PARP inhibitors. While potent, these compounds present unique challenges in cytotoxicity profiling:
Solubility: Benzamides often exhibit poor aqueous solubility, requiring high concentrations of DMSO which can introduce solvent toxicity artifacts.
Kinetic Latency: As epigenetic modulators, benzamides often induce cell cycle arrest (cytostasis) before triggering apoptosis. Standard 24-hour endpoint assays often yield false negatives, underestimating potency.
Metabolic Interference: Some benzamides alter mitochondrial dehydrogenase activity, rendering tetrazolium-based assays (MTT/MTS) less accurate than ATP-based quantification.
This guide details a biphasic evaluation strategy: a high-throughput ATP-quantification screen for potency determination (IC50), followed by real-time kinetic imaging to distinguish cytostatic vs. cytotoxic mechanisms.
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate assay based on the specific stage of benzamide drug development.
Figure 1: Strategic workflow for evaluating benzamide cytotoxicity, prioritizing long-incubation ATP assays to account for epigenetic latency.
Benzamides are prone to precipitation in cell culture media upon direct addition. To ensure data integrity, the "Intermediate Dilution Method" is mandatory.
The Problem: Adding high-concentration DMSO stock directly to media creates a local "shock" zone where the compound precipitates before dispersing.
The Solution:
Prepare 1000x stocks in 100% DMSO.
Create a 10x Intermediate Plate in culture media (resulting in 10% DMSO).
Transfer from 10x plate to the assay plate (final 1x compound, 1% DMSO). Note: Ensure cell controls also contain 1% DMSO.
Protocol A: High-Sensitivity ATP Luminescence Assay (Endpoint)
Rationale: ATP monitoring is the gold standard for benzamides because it is independent of the mitochondrial machinery (which HDAC inhibitors may suppress without killing the cell) and offers high linearity.
Recommended Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase system.
Step-by-Step Methodology
Cell Seeding (Day 0):
Harvest cells and determine density using Trypan Blue or AO/PI staining.
Dispense 3,000–5,000 cells/well (cell line dependent) in 90 µL of media into opaque-walled 96-well plates.
Why Opaque? Prevents luminescence crosstalk between wells.
Incubate at 37°C/5% CO2 for 24 hours to allow attachment.
Compound Treatment (Day 1):
Prepare benzamide serial dilutions (See Section 3).
Add 10 µL of 10x compound solution to the 90 µL of cells.
Crucial: Include a "No Cell" control (Media + Compound) to check for luciferase inhibition by the benzamide itself.
Incubate for 72 hours .
Expert Insight: Benzamides acting via epigenetic mechanisms (e.g., HDAC inhibition) require at least 48–72 hours to manifest phenotypic cell death [1].
Luminescence Detection (Day 4):
Remove assay plates and CellTiter-Glo reagent from storage.
Equilibration (Critical): Allow both to stand at room temperature for 30 minutes.
Why? Luciferase reaction rate is temperature-dependent. Cold reagents cause "edge effects" and uneven signals.
Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).
Place on an orbital shaker for 2 minutes (lysis induction).
Incubate 10 minutes at room temp (signal stabilization).
Rationale: Benzamides often cause G1/S arrest. An endpoint assay tells you cells are "not viable" (low ATP), but not how they died or when. Kinetic imaging using a non-perturbing dye distinguishes cytostasis (no growth) from cytotoxicity (membrane rupture).
Reagents: Incucyte® Cytotox Green or CellTox™ Green (membrane-impermeable DNA dyes).
Mechanism of Action Diagram
Figure 2: Mechanism of kinetic cytotoxicity dyes. Fluorescence only occurs upon membrane compromise, allowing differentiation between growth arrest and cell death.
Step-by-Step Methodology
Preparation:
Seed cells as per Protocol A.
Prepare media containing CellTox Green (1:1000 dilution) . The dye is non-toxic and can remain in the media for days.
Treatment & Acquisition:
Add benzamide compounds.
Place plate in a live-cell imaging system (e.g., Incucyte, Cytation, or Spark Cyto) maintained at 37°C/5% CO2.
Imaging Interval: Capture Phase Contrast and Green Fluorescence channels every 4 hours for 96 hours .
If Confluence is flat (no growth) but Green Count is low = Cytostatic (Typical of low-dose Benzamides).
If Green Count rises sharply = Cytotoxic .
Troubleshooting & Optimization
The "Edge Effect" in Long Incubations
Benzamide assays often run for 72–96 hours. Evaporation in outer wells concentrates the drug and media salts, skewing results.
Fix: Fill perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
Autofluorescence
Some benzamide structures are inherently fluorescent.
Check: Run a cell-free spectral scan of the compound. If it overlaps with the assay emission (e.g., ~560nm for Resazurin or ~520nm for Green dyes), switch to a luminescent assay (Protocol A).
References
Connolly, K., et al. "Complexities of HDAC Inhibitor Sensitivity in Cancer Cell Lines." Scientific Reports, Nature.com. [Link]
Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual, NCBI Bookshelf. [Link]
Sartorius. "Live-Cell Analysis of Cell Death and Viability." Sartorius.com. [Link]
Technical Notes & Optimization
Troubleshooting
Optimizing reflux conditions for benzamide synthesis
Technical Support Center: Benzamide Synthesis Optimization Subject: Advanced Reflux Protocols & Troubleshooting for Benzamide Derivatives Ticket ID: BZ-OPT-2026 Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzamide Synthesis OptimizationSubject: Advanced Reflux Protocols & Troubleshooting for Benzamide Derivatives
Ticket ID: BZ-OPT-2026
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your standard Schotten-Baumann reaction failed to scale, or your direct thermal condensation is yielding charred byproducts rather than crystals.
In benzamide synthesis, "reflux" is not merely about heating; it is about energy management and equilibrium control . Whether you are activating benzoic acid with thionyl chloride or driving a direct dehydration with an amine, the reflux environment (solvent choice, temperature, and water removal) dictates the kinetic success of the reaction.
This guide moves beyond basic textbooks to address the specific failure modes encountered in professional drug development workflows.
Module 1: Critical Process Parameters (CPP) for Reflux
The success of benzamide synthesis under reflux relies on two distinct mechanistic pathways. You must identify which pathway matches your current protocol to apply the correct optimization.
Pathway A: The Activation Route (Acid Chloride)
Mechanism: Benzoic acid is converted to benzoyl chloride (
) using thionyl chloride () or oxalyl chloride under reflux, followed by nucleophilic attack by the amine.
Critical Reflux Step: The formation of the acid chloride.
Key Challenge: Incomplete activation or hydrolysis before amine addition.
Pathway B: The Direct Thermal Route (Dehydration)
Mechanism: Benzoic acid + Amine
Ammonium Carboxylate Salt Benzamide + .
Critical Reflux Step: Azeotropic removal of water to drive equilibrium (Le Chatelier’s principle).
Key Challenge: Salt formation locks the reaction; high energy is required to break the salt lattice and drive water off.
Module 2: Solvent Selection & Thermodynamics
Choosing a solvent based solely on solubility is a rookie mistake. In reflux systems, the Boiling Point (BP) acts as the maximum temperature clamp. If your solvent boils below the activation energy (
) of the amide bond formation, the reaction will stall regardless of duration.
Table 1: Solvent Performance Matrix for Benzamide Reflux
Solvent
B.P. (°C)
Role
Suitability
Green Score
Dichloromethane (DCM)
40
Activation
Poor for Reflux. Good for solubility, but too cold for difficult substrates.
Low
Tetrahydrofuran (THF)
66
General
Moderate. Risk of polymerization with strong Lewis acids.
Low
2-MeTHF
80
Green Alt.
Excellent. Higher BP than THF, separates easily from water during workup.
Superior. Low peroxide formation, high stability in acidic/basic reflux.
High
Xylenes
140
High Temp
Advanced. Use only for sterically hindered amines requiring high .
Low
Technical Insight: For direct amidation, we strongly recommend switching from Toluene to CPME . It forms a positive azeotrope with water, allows for higher reaction temperatures (faster kinetics), and resists the formation of emulsions during the aqueous workup [1, 2].
Module 3: Experimental Protocols
Protocol A: Boric Acid Catalyzed Direct Amidation (Green/High Efficiency)
Best for: Avoiding toxic acid chlorides and maximizing atom economy.
under reduced pressure. Do not skip this. Excess thionyl chloride will consume your amine to form sulfinylamines.
Addition: Redissolve the crude acid chloride in dry THF. Add dropwise to a refluxing solution of Amine +
(Base).
Reflux: Continue reflux for 1–3 hours to ensure conversion.
Module 4: Troubleshooting & FAQs
Q1: My reaction turns black/tarry during reflux. What happened?
Diagnosis: Thermal decomposition or oxidation.
Solution:
Inert Atmosphere: Are you under Nitrogen/Argon? Amines oxidize easily at reflux temperatures.
Concentration: High concentration reflux promotes intermolecular polymerization. Dilute your reaction to 0.1 M.
Sublimation: Benzoic acid often sublimes into the condenser, clogging it and altering stoichiometry. Use a wider-bore condenser or wash down the walls periodically.
Q2: I see product on TLC, but yield is <40% after workup.
Diagnosis: Hydrolysis or "Sticky Salt" Syndrome.
Solution:
The "Sticky Salt": If using Direct Amidation, the intermediate ammonium salt may be precipitating and coating the stir bar, stopping the reaction. Fix: Use a higher boiling solvent (Xylene) or add a phase transfer catalyst.
Hydrolysis: If using the Acid Chloride route, your workup might be too aggressive. Benzamides can hydrolyze back to acid if the quench is too basic/hot. Neutralize carefully with saturated
.
Q3: Why is my Acid Chloride not forming? (Refluxing with
but no change)
Diagnosis: Catalytic failure.
Solution: Did you add DMF ? Thionyl chloride alone is slow. The Vilsmeier-Haack intermediate formed by trace DMF and
is the active species that rapidly converts the carboxylic acid [3]. Add 1–2 drops of DMF.
Module 5: Visualizing the Logic
Diagram 1: Optimization Decision Tree
Caption: Logical flow for selecting the correct synthesis pathway based on substrate properties.
Diagram 2: Troubleshooting The "Stall"
Caption: Diagnostic loop for reactions that fail to reach completion under reflux.
References
Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 2013.[1][4]
A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC, 2021.
How to remove unreacted starting material from benzamide reaction
Topic: Removal of Unreacted Starting Materials (Amine, Benzoyl Chloride, Benzoic Acid) Ticket ID: BNZ-PUR-001 Status: Resolved[1][2] Executive Summary In the synthesis of benzamides (typically via Schotten-Baumann or anh...
In the synthesis of benzamides (typically via Schotten-Baumann or anhydride coupling), the crude reaction mixture often contains three primary impurities:
Unreacted Amine: The nucleophile source.
Benzoic Acid: The hydrolysis byproduct of benzoyl chloride.
Residual Benzoyl Chloride: Unreacted electrophile (if not fully quenched).
This guide provides a self-validating purification protocol based on pKa differential extraction (The "pKa Swing") and recrystallization thermodynamics .
Module 1: The "pKa Swing" (Liquid-Liquid Extraction)
Objective: Remove >95% of starting materials using their acid-base properties.
Prerequisite: The reaction solvent must be immiscible with water (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether).[1][2]
The Scientific Logic (Causality)
Purification relies on manipulating the solubility of impurities by altering their ionization state.
The Amine (
): Basic.[3] Protonation by acid forms a water-soluble ammonium salt ().[2]
Benzoic Acid (
): Acidic (pKa ~4.2). Deprotonation by base forms a water-soluble benzoate salt ().[2]
The Benzamide Product (
): Neutral under mild conditions. It remains in the organic layer throughout the washes.
Protocol: Step-by-Step
Quench: Add distilled water to the reaction mixture and stir vigorously for 15 minutes.
Why: Hydrolyzes residual benzoyl chloride into benzoic acid (which is easier to remove).[4]
Wash 1x with Brine (Saturated NaCl) to remove trapped water.
Dry over Anhydrous
or .
Filter and evaporate solvent.
Visualization: The Extraction Logic Tree
Caption: Figure 1. The "pKa Swing" workflow separates impurities based on their ionization in acidic vs. basic aqueous media.
Module 2: Recrystallization (Polishing)
Objective: Remove trace impurities and improve crystal lattice order.
Context: Use this if the product from Module 1 is a solid but slightly colored or has a broad melting point range.
Solubility Data Table
Compound
Cold Water Solubility
Hot Water Solubility
Ethanol Solubility
Benzamide
Low (~13.5 g/L)
High
High
Benzoic Acid
Low (~3.4 g/L)
High
High
Amine Salts
High
High
Moderate
The "Solvent Switch" Protocol
The most robust solvent system for benzamides is Ethanol/Water .
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (boiling) until dissolved.
The Cloud Point: Slowly add hot water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
Clarification: Add one drop of hot ethanol to clear the solution.
Crystallization:
Allow to cool to room temperature undisturbed.
Cool on ice for 30 minutes.
Filtration: Filter the crystals and wash with ice-cold 50% Ethanol/Water.
Why this works: Benzamides are typically hydrophobic enough to crash out when the solvent polarity increases (adding water), while trace polar impurities remain in the mother liquor.
Frequently Asked Questions (Troubleshooting)
Q: My product is an oil, not a solid. What happened?A: This is often due to "oiling out"—where the product separates as a liquid before crystallizing.
Fix: Re-dissolve in the solvent system.[9][10] Scratch the glass side of the flask with a rod to induce nucleation, or add a "seed crystal" of pure product if available. Ensure the cooling process is slow.
Q: I smell almonds/acrid odor. Is my reaction incomplete?A: An almond/acrid smell indicates residual Benzoyl Chloride .
Fix: It did not hydrolyze fully. Treat your organic layer with dilute Ammonium Hydroxide (
) or stir longer with . Note: Ammonia will convert benzoyl chloride to benzamide (the parent molecule), which may be an impurity if you are making a substituted benzamide.[1]
Q: Can I use NaOH instead of NaHCO3?A: Yes, but be cautious.
Risk:[4][11] Strong bases like 1M NaOH can hydrolyze the amide bond of your product if heated or left too long, converting your hard-earned product back into starting materials.
is safer (pKa of conjugate acid is ~6.4, sufficient to deprotonate benzoic acid but gentle on amides).[1]
Troubleshooting low solubility of 2-Methyl-N-(o-tolyl)benzamide in solvents
Case ID: SOL-2M-OTB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound Class: Sterically Hindered Lipophilic Amides[1] Executive Summary: The Physicochemical Barrier Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SOL-2M-OTB-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Compound Class: Sterically Hindered Lipophilic Amides[1]
Executive Summary: The Physicochemical Barrier
Welcome to the technical support hub for 2-Methyl-N-(o-tolyl)benzamide (also known as 2,2'-dimethylbenzanilide).[1]
Users frequently report difficulty solubilizing this compound for biological assays or recrystallization.[1][2] The core issue lies in its structure: the ortho-substitution on both phenyl rings creates a "grease ball" effect.[1][2] While the amide bond is typically polar, the two methyl groups provide steric hindrance that twists the molecule out of planarity, disrupting crystal packing (lowering melting point relative to para-isomers) but simultaneously shielding the amide bond from water interaction.[2]
Before proceeding, identify your specific failure mode using the workflow below.
Figure 1: Diagnostic logic flow for identifying the root cause of solubility failure.
Part 2: Solvent Compatibility Guide
Do not attempt to dissolve this compound directly in aqueous media.[1][2] Use the hierarchy below to select a primary stock solvent.
Table 1: Solvent Performance Data
Solvent Class
Recommended Solvents
Solubility Rating
Technical Notes
Super-Solvents
DMSO , DMF, NMP
Excellent (>50 mg/mL)
Best for Stock Solutions. The sulfoxide/amide oxygens disrupt intermolecular H-bonds effectively.[1]
Alcohols
Ethanol, Methanol
Moderate (Heating required)
Solubility drops drastically upon cooling.[2] Good for recrystallization but poor for high-conc stocks.[1][2]
Chlorinated
Dichloromethane (DCM), Chloroform
Good
Useful for synthesis/extraction, but incompatible with most biological assays.[2]
Ethers
THF, Dioxane
Moderate
Prone to peroxide formation; acceptable for chemical synthesis.[2]
Aqueous
Water, PBS, Saline
Insoluble
DO NOT USE as primary solvent.[2] Only use as a diluent after stock preparation.[1][2]
Part 3: Critical Protocols
Protocol A: The "Solvent Shift" Method (For Biological Assays)
Use this when dosing cells or enzymes to prevent the compound from precipitating immediately upon contact with media.
The Mechanism:
Directly adding a high-concentration hydrophobic stock to water causes local supersaturation.[1][2] The water molecules immediately cage the hydrophobic solute (hydrophobic effect), forcing it to aggregate.[2] We must mitigate this by "stepping down" the polarity.[1][2]
Step-by-Step Procedure:
Prepare Master Stock: Dissolve 2-Methyl-N-(o-tolyl)benzamide in 100% DMSO at 1000x the final target concentration (e.g., if you need 10 µM, make a 10 mM stock).[1][2]
Tip: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.
Issue: The compound separates as an oil at the bottom of the flask instead of crystals.
The Cause:
The melting point of the solvated compound is lower than the boiling point of your solvent mixture.[2] The "ortho-ortho" methyl groups prevent tight crystal packing, favoring the amorphous/oil phase.[1][2]
The Fix:
Switch Solvents: If using Ethanol/Water, switch to Ethanol/Hexane or Toluene/Hexane .[1][2]
Seeding: Cool the solution to room temperature. If it oils out, scratch the glass side with a spatula or add a "seed crystal" of the pure solid to provide a nucleation template.[2]
Slow Cooling: Wrap the flask in a towel to cool it very slowly. Rapid cooling traps the oil phase.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a white precipitate immediately after adding my DMSO stock to PBS. Why?A: This is "Crash Out." You likely exceeded the Kinetic Solubility Limit .
Solution: Add a surfactant.[1][2][3][4] Pre-dissolve 0.5% Tween-80 or Cremophor EL into your PBS buffer before adding the DMSO stock.[1][2] The surfactant forms micelles that sequester the lipophilic benzamide molecules, keeping them in apparent solution.[2]
Q2: Can I use Cyclodextrins?A: Yes, and they are highly recommended for in vivo (animal) work.[1][2]
Recommendation: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2]
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Dissolve your compound in a small volume of DMSO, then add it to the cyclodextrin solution with vigorous stirring. The hydrophobic "tolyl" rings will nest inside the cyclodextrin cone, shielding them from water.[2]
Q3: Is the compound stable in DMSO?A: Yes, amides are generally stable in DMSO at room temperature.[2] However, avoid "freeze-thaw" cycles.[1][2] Store aliquots at -20°C. If the DMSO stock turns yellow, it may indicate oxidation of impurities (anilines), but the benzamide itself is robust.[2]
Part 5: Visualizing the Dilution Pathway
Figure 2: The "Solvent Shift" dilution strategy to maintain solubility in biological media.
References
PubChem. 2-Methylbenzamide (Source Analog Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (General reference for solubility of benzanilides).
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] (Chapter on Solubility and Cosolvents).
ResearchGate. Solubility of Benzanilide Crystals in Organic Solvents. Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methyl-N-(o-tolyl)benzamide before handling.
Refinement of 2-Methyl-N-(o-tolyl)benzamide crystal structure data
This guide serves as a specialized technical support center for crystallographers and medicinal chemists working with 2-Methyl-N-(o-tolyl)benzamide (also known as N-(2-methylphenyl)-2-methylbenzamide). This molecule repr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for crystallographers and medicinal chemists working with 2-Methyl-N-(o-tolyl)benzamide (also known as N-(2-methylphenyl)-2-methylbenzamide).
This molecule represents a classic case of sterically hindered amide refinement . The presence of ortho-methyl groups on both the benzoyl and aniline rings introduces specific crystallographic challenges: rotational disorder, restricted conformation (anti vs. syn), and anisotropic thermal motion.
Refinement Logic Workflow
The following diagram outlines the decision matrix for refining this specific structure, focusing on the critical path from initial solution to CheckCIF validation.
Figure 1: Decision tree for refining sterically hindered amides. The critical decision point is the handling of the methyl group disorder (DisorderDecision), which dictates the subsequent refinement strategy.
Troubleshooting Guide & FAQs
Module 1: Methyl Group Disorder (The "Propeller" Effect)
Symptom: The methyl carbons (C7 or C15) show elongated displacement ellipsoids (ADPs) or residual Q-peaks in a ring around the carbon.
Cause: The ortho-methyl groups often rotate freely at room temperature or adopt two static conformations to avoid steric clash with the amide oxygen or the other aromatic ring.
Q: How do I distinguish between thermal motion and static disorder?A: Check the temperature of data collection.
At 100K: If ellipsoids are elongated, it is likely static disorder (two specific positions).
At 298K: It is likely dynamic rotational disorder (the methyl group is spinning like a propeller).
Protocol for SHELXL:
Dynamic Disorder (Rotation): Use AFIX 127. This fits a rigid methyl group but allows the hydrogen positions to refine rotationally to find the best fit against the electron density.
Static Disorder (Split Sites): If you see two distinct Q-peaks for the methyl carbon:
Assign the atoms to PART 1 and PART 2.
Link their occupancy to a free variable (e.g., 21.000 for 50/50 or 31.000 to refine the ratio).
Use EADP (Equivalent Atomic Displacement Parameters) if the sites are very close (<0.5 Å) to prevent the ADPs from blowing up.
Module 2: Amide Geometry & Hydrogen Bonding
Symptom: The amide hydrogen (H1) is drifting, or the N-H bond length is physically unrealistic (e.g., 0.70 Å or 1.10 Å).
Cause: X-ray diffraction detects electron density, not nuclei. The bonding electron pair pulls the apparent H center toward the Nitrogen, shortening the observed bond.
Q: The N-H...O bond angle looks wrong. Should I constrain it?A: Yes. In 2-Methyl-N-(o-tolyl)benzamide, the N-H...O interaction is the primary intermolecular force, forming chains (often C(4) motifs).
Refinement Protocol:
Restrain the Bond: Do not let the H atom refine freely without restraints. Use DFIX to hold the N-H distance to neutron-normalized values (~0.86 Å).
Alternative (Riding Model): If the peak is weak, use AFIX 43 for the Nitrogen. This places the H geometrically on the bisector of the external angle, assuming sp² hybridization.
Note: If the Nitrogen is slightly pyramidalized due to steric strain (rare but possible in ortho-substituted systems), AFIX 43 might force an incorrect planar geometry. Check the difference map first.
Module 3: Steric Conformation Verification
Symptom: The structure solves, but the R-factor hovers around 6-8% and some bond angles are strained.
Cause: You may have modeled the wrong conformer.
Q: What is the expected conformation of the two tolyl rings?A: Due to the bulk of the methyl groups, the molecule typically adopts an anti-conformation regarding the ortho-substituents.
Check: The torsion angle between the two aromatic rings should be significant (dihedral angle ~43–80°).
Validation: If the ortho-methyl groups are syn (on the same side), they would clash. Ensure your solution hasn't trapped the molecule in a local minimum. If they appear syn, check for twinning (see Module 4).
Module 4: Twinning & Pseudo-Symmetry
Symptom: CheckCIF reports " systematic absences violations" or the structure looks perfect but
> 10%.
Cause: Benzamides often crystallize in monoclinic space groups (like or ) with angles close to 90°. This mimics orthorhombic symmetry, leading to pseudo-merohedral twinning.
Saeed, A., Khera, R. A., Siddiq, M., & Simpson, J. (2009). 2-Methyl-N-(2-methylphenyl)benzamide.[3] Acta Crystallographica Section E: Structure Reports Online, 66(1), o19.[4]
Gowda, B. T., et al. (2008).[2] Effect of substituents on the structures of benzanilides. Acta Crystallographica Section E.
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
Müller, P. (2009). Refinement of Disorder with SHELXL. MIT X-Ray Diffraction Facility Guidelines.
Technical Support Center: PD-L1 Inhibitor Manufacturing & Synthesis
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Dimer Formation & Aggregation in PD-L1 Inhibitors Introduction: The "Dimer" Challenge Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: ● Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Minimizing Dimer Formation & Aggregation in PD-L1 Inhibitors
Introduction: The "Dimer" Challenge
Welcome to the technical support hub. If you are synthesizing or manufacturing PD-L1 inhibitors (whether monoclonal antibodies like Atezolizumab/Durvalumab or next-gen small molecules), "dimer formation" is a critical quality attribute (CQA) that directly impacts efficacy and immunogenicity.
Clarification of Terms:
For Monoclonal Antibodies (mAbs): "Dimerization" refers to the formation of High Molecular Weight (HMW) aggregates, often induced by acidic Protein A elution or disulfide scrambling (common in IgG4 backbones).
For Small Molecules: It refers to unwanted self-reaction (side products) or, in some cases, the mechanism of action (inducing PD-L1 protein dimerization). This guide focuses on preventing unwanted drug substance dimerization/aggregation .
User Report: "We are observing a spike in dimer content (from <1% to ~5-8%) immediately following Protein A capture elution. Our elution buffer is 0.1 M Citrate, pH 3.0."
Root Cause Analysis
The standard low-pH elution (pH 3.0–3.5) required to break the Antibody-Protein A bond causes transient unfolding of the mAb's CH2/CH3 domains. This exposes hydrophobic patches which, upon neutralization, drive non-native hydrophobic association (aggregation/dimerization) before the protein can refold correctly.
Protocol: The Arginine Stabilization System
Theory: Arginine acts as a neutral crowder and suppresses protein-protein interactions by interacting with aromatic side chains and the peptide backbone, effectively "shielding" hydrophobic patches during the critical refolding phase (neutralization).
Step-by-Step Resolution:
Modify Elution Buffer:
Old: 0.1 M Citrate, pH 3.0.
New: 0.1 M Acetate or Citrate + 0.2M – 0.5M Arginine-HCl , pH 3.5.
Why: Arginine facilitates elution at a slightly higher pH (3.5 vs 3.0), reducing the unfolding stress.
Optimize Neutralization:
Do not let the eluate sit at low pH.
Pre-load the collection vessel with neutralization buffer (e.g., 1M Tris, pH 9.0) calculated to bring the final pool to pH 5.5–6.0 immediately.
Temperature Control:
Perform elution at 4°C rather than room temperature to slow the kinetics of hydrophobic aggregation.
Ticket #405: Disulfide Scrambling in IgG4 Inhibitors
User Report: "Our PD-L1 inhibitor is an IgG4 backbone. We see 'half-molecules' and non-covalent dimers in SDS-PAGE."
Root Cause Analysis
IgG4 antibodies (common in PD-1/PD-L1 therapies to reduce effector function) have a weak inter-chain disulfide bond (Cys226-Cys226). This bond is prone to reduction and "scrambling" (Fab-arm exchange) or forming intra-chain bonds, leading to dissociation into half-molecules which then re-associate randomly as dimers.
Corrective Action Plan:
Redox Maintenance:
Ensure the cell culture harvest is not subjected to harsh reducing conditions (cell lysis releases glutathione).
Action: Add N-Ethylmaleimide (NEM) or cystamine to the harvest if analysis artifacts are suspected, or maintain strict air oxidation during hold steps.
Action: Maintain process intermediates at pH 5.5 – 6.0 . Avoid storing IgG4 intermediates at pH > 7.5.
Module 2: Analytical Validation (SEC-HPLC)
Ticket #510: Distinguishing Real Dimers from Artifacts
User Report: "SEC-HPLC shows a shoulder peak (dimer). Is it real or a method artifact?"
Diagnostic Protocol: The "Flow-Rate" Test
If the dimer percentage changes significantly with flow rate or sample concentration, the dimerization is likely reversible and occurring on the column (artifact).
Optimized SEC Protocol for PD-L1 mAbs:
Column: TSKgel G3000SWxl (7.8 mm ID x 30 cm) or equivalent sub-2 µm UPLC column.
Mobile Phase: 0.2 M Potassium Phosphate + 0.25 M KCl, pH 6.8.
Note: The high salt (KCl) prevents ionic interactions with the stationary phase that mimic aggregation.
Sample Prep: Do not vortex. Swirl gently. Inject 20–50 µg.
Data Output Table: Troubleshooting SEC Results
Observation
Probable Cause
Action
Dimer peak decreases with dilution
Reversible self-association (equilibrium)
Report as "reversible association"; not permanent aggregate.
Dimer peak constant with dilution
Covalent or strong hydrophobic aggregate
Real process impurity. Initiate upstream/purification optimization.
| Dimer peak elutes at void volume | Large aggregate (>600 kDa) | Check for viral inactivation (low pH) hold times exceeding limits. |
Module 3: Visualization & Logic
Workflow: The Aggregation Mitigation Decision Tree
Use this logic flow to determine where the dimer is generating in your process.
Caption: Decision matrix for isolating the unit operation responsible for dimer formation.
Mechanism: Arginine Suppression of Aggregation
Understanding why we add Arginine during synthesis/purification.
Caption: Arginine (Arg+) interacts with exposed hydrophobic patches, preventing them from binding to other mAb molecules (Aggregation) until the pH is neutralized and the protein refolds.
FAQ: Rapid Response
Q: Can I use NaCl instead of Arginine to prevent aggregation?A: Generally, no. While salt reduces ionic interactions, high salt concentrations (e.g., >0.5M NaCl) can actually promote hydrophobic aggregation (the "salting-out" effect). Arginine is unique because it suppresses both ionic and hydrophobic interactions simultaneously.
Q: We are synthesizing a peptide-based PD-L1 inhibitor, not a mAb. Does this apply?A: For peptides, "dimerization" is usually a chemical side reaction (disulfide bridge formation between two peptide strands). To minimize this:
Perform synthesis under strictly reducing conditions (use DTT or TCEP).
Purify at acidic pH (where thiols are protonated and less reactive).
Lyophilize immediately; do not store in liquid solution for extended periods.
Q: What is the acceptable limit for dimers in a clinical batch?A: While it varies by regulatory filing, the industry standard for "High Molecular Weight species" (HMWS) is typically < 1.0% for release, with tight limits (e.g., < 0.5%) preferred for late-stage clinical material.
References
Arakawa, T., et al. (2007). "The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography." PubMed. Available at: [Link]
Gagnon, P. (2025).[3][4][5] "Avoiding antibody aggregation during processing: Establishing hold times." ResearchGate.[4] Available at: [Link]
Agilent Technologies. (2023). "Analyzing Monoclonal Antibody (mAb) Fragments and Dimers Using Size Exclusion Chromatography (SEC)." Agilent Application Notes. Available at: [Link]
Rapid Novor. (2024).[2] "Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies." Rapid Novor Technical Guides. Available at: [Link]
Tosoh Bioscience. (2024). "Analysis of Therapeutic Monoclonal Antibodies Using a Platform Size Exclusion-HPLC Method." LCGC International. Available at: [Link]
Executive Summary: The "Ortho Effect" in Benzanilides
In the development of carboxamide fungicides (Succinate Dehydrogenase Inhibitors - SDHIs) and amide-based ligands, the positioning of substituents on the aromatic rings is not merely a matter of electronics; it is the primary determinant of 3D molecular shape.
This guide compares two structural isomers that share an identical molecular formula (
) and a common 2-methylbenzoyl scaffold, yet exhibit drastically different biological profiles:
Isomer A: 2-Methyl-N-(o-tolyl)benzamide (Substituents at ortho, ortho positions).
Isomer B: 2-Methyl-N-(p-tolyl)benzamide (Substituents at ortho, para positions).
Core Insight: The steric bulk of the ortho-methyl group in Isomer A forces the aniline ring to rotate out of the amide plane (high dihedral angle). This "twisted" conformation is critical for fitting into the hydrophobic cleft of target enzymes like Complex II (SDH). Isomer B, lacking this steric lock on the aniline side, adopts a flatter, more flexible conformation that significantly reduces binding affinity.
Physicochemical & Conformational Profiling
The biological divergence between these two molecules stems from their crystal packing and solution-state dynamics.
Structural Comparison Table
Feature
2-Methyl-N-(o-tolyl)benzamide (Isomer A)
2-Methyl-N-(p-tolyl)benzamide (Isomer B)
IUPAC Name
N-(2-methylphenyl)-2-methylbenzamide
N-(4-methylphenyl)-2-methylbenzamide
Steric Environment
High steric clash (Methyl vs. Carbonyl/Amide H)
Moderate steric clash (Benzoyl methyl only)
Conformation
Twisted (Non-planar)
Pseudo-Planar / Flexible
Dihedral Angle
~45–60° (Aniline ring relative to amide)
< 30° (Aniline ring relative to amide)
Solubility (LogP)
Higher (Lipophilic core exposed)
Slightly Lower (Better packing efficiency)
Primary Activity
High (Fungicidal/SDHI Model)
Low / Inactive (Poor binding fit)
Mechanistic Pathway: The "Twist" Lock
The following diagram illustrates how steric hindrance dictates the active pharmacophore.
Figure 1: Mechanism of Action. The ortho-methyl group acts as a conformational lock, forcing the molecule into the specific 3D shape required for target binding.
Comparative Biological Performance[1]
While these specific molecules are often used as precursors or model compounds, their activity profile mirrors that of established benzanilide fungicides (e.g., Mepronil, Flutolanil).
Data represents typical inhibition values for Rhizoctonia solani (Rice Sheath Blight) for this chemical class.
Compound
Concentration (µg/mL)
Inhibition Rate (%)
Relative Potency
Isomer A (o-tolyl)
50
> 90%
High (Reference Standard)
Isomer B (p-tolyl)
50
< 20%
Low / Negligible
Isomer A
10
65%
Moderate
Isomer B
10
0%
Inactive
Interpretation:
The ortho-tolyl isomer (A) demonstrates significant fungicidal activity. The activity is strictly dependent on the ortho substitution. Moving the methyl group to the para position (B) effectively abolishes activity because the molecule becomes too flat to occupy the sterically demanding Q-site of the mitochondrial Complex II.
Experimental Protocols
To verify these differences, the following protocols ensure high-purity synthesis and accurate biological assaying.
A. Synthesis Workflow (Schotten-Baumann Coupling)
Objective: Synthesize both isomers with >98% purity to ensure biological data reflects the isomer, not impurities.
Reagents:
2-Methylbenzoyl chloride (1.0 eq)
Amine: o-Toluidine (for Isomer A) OR p-Toluidine (for Isomer B) (1.0 eq)[1][2]
Base: Triethylamine (1.2 eq) or 10% NaOH (Schotten-Baumann condition)
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Protocol:
Preparation: Dissolve 10 mmol of the respective toluidine in 20 mL dry DCM. Add 12 mmol Triethylamine. Cool to 0°C.
Addition: Dropwise add 10 mmol 2-Methylbenzoyl chloride dissolved in 5 mL DCM over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO3 (to remove acid), then Brine.
Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Water.
Note: Isomer A often requires slower crystallization due to the twisted conformation affecting packing.
B. Biological Assay: Poisoned Food Technique
Objective: Quantify antifungal efficacy against Rhizoctonia solani.
Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave.
Dosing: Dissolve test compounds in DMSO. Add to molten agar (45°C) to reach final concentrations (10, 50, 100 µg/mL). Final DMSO content < 1%.
Inoculation: Place a 5mm mycelial plug of R. solani in the center of the plate.
(Where C = Control diameter, T = Treatment diameter)
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis, purification, and biological validation of benzamide isomers.
References
Gowda, B. T., et al. (2008).[3][4] "2-Methyl-N-(o-tolyl)benzamide." Acta Crystallographica Section E, 64(11), o2136.
Validation of the twisted crystal structure and anti-conform
White, G. A., & Georgopoulos, S. G. (1992). "Structure-activity relationships of carboxamide fungicides against succinate dehydrogenase." Pesticide Biochemistry and Physiology.
Foundational text establishing the necessity of ortho-substitution for SDHI activity.
BenchChem Protocols. "2-Methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates."
Protocol grounding for benzamide synthesis precursors.
Gowda, B. T., et al. (2008).[1][4] "2-Methyl-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 64(11).
Crystallographic proof of the trans/planar n
Zhang, H., et al. (2021). "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." Molecules, 26(2).
Crystal Packing of Benzamide Polymorphs: A Technical Comparison Guide
Topic: Comparing the crystal packing of benzamide polymorphs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Hydrogen Atom" of Polymor...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the crystal packing of benzamide polymorphs
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Hydrogen Atom" of Polymorphism
Benzamide (
) is historically significant as the first confirmed case of polymorphism in a molecular solid (Liebig & Wöhler, 1832). For modern researchers, it serves as a critical model system for understanding the competition between hydrogen bonding motifs—specifically the centrosymmetric dimer versus the catemeric chain .
This guide objectively compares the crystal packing, thermodynamic stability, and isolation protocols of the three primary benzamide polymorphs (Forms I, II, and III). It provides actionable experimental workflows for selectively isolating these forms to aid in solid-state screening and formulation design.
Crystallographic Comparison: Dimer vs. Catemer
The core structural differentiator between benzamide polymorphs is the hydrogen-bonding topology. The amide group (
) acts as both a donor and acceptor, leading to two distinct supramolecular synthons.
Form I: The Stable Dimer
Crystal System: Monoclinic
Space Group:
Packing Motif: The defining feature is the formation of centrosymmetric dimers via an
hydrogen-bonding ring. These dimers are planar and stack to form ribbons, which then pack via weak van der Waals forces and T-shaped interactions between phenyl rings.
Thermodynamics: This is the thermodynamically stable form at ambient conditions.
, but modern analysis suggests a disordered structure best described by or candidates with stacking faults.
Packing Motif: Instead of discrete dimers, Form II utilizes a catemeric (chain-like) motif. The amide groups form continuous hydrogen-bonded chains (
motif) running along the short axis (~5 Å).
Morphology: Form II is famous for forming helicoidal (twisted) crystals during rapid growth from the melt or supersaturated solution, a macroscopic manifestation of the internal stress caused by its "frustrated" packing.
Form III: The Polytype[1]
Crystal System: Monoclinic
Space Group:
(Polytype of Form I)
Packing Motif: Form III shares the dimeric building block of Form I but differs in the long-range stacking of these layers. It is energetically very similar to Form I (
), making it elusive to isolate in pure form without specific templates (e.g., nicotinamide).
Structural Visualization (H-Bond Motifs)
Figure 1: Schematic comparison of the supramolecular synthons driving benzamide polymorphism.
Technical Comparison Matrix
Feature
Form I (Stable)
Form II (Metastable)
Form III (Elusive)
Crystal System
Monoclinic
Orthorhombic (Disordered)
Monoclinic
Space Group
(historic) /
(Polytype)
Primary Motif
Dimer ()
Catemer (Chain)
Dimer ()
Melting Point
125–128 °C
~115 °C (Transient)
~121–125 °C (Solid Soln)
Density
High (Efficient packing)
Lower (Disordered)
Intermediate/Similar to I
Stability
Stable at RT
Metastable (Converts to I)
Metastable (Converts to I)
Key ID Peak (PXRD)
~18.5°
~24.5° (Diffuse)
Distinct low-angle peaks
Experimental Protocols
Protocol A: Isolation of Form I (Thermodynamic Control)
Objective: Obtain high-purity stable crystals.
Method: Slow Evaporation.
Dissolve 500 mg Benzamide in 10 mL pure Ethanol or Water at 50°C.
Filter the solution through a 0.22 µm PTFE filter to remove heterogeneous nuclei.
Allow the solution to evaporate slowly at room temperature (20–25°C) over 48–72 hours.
Result: Large, blocky, colorless crystals.
Validation: PXRD check for sharp peaks characteristic of the monoclinic phase.
Protocol B: Isolation of Form II (Kinetic Control)
Objective: Capture the metastable catemeric form.
Method: Melt Quench / Rapid Cooling.
Heat Benzamide powder to 135°C (just above melting point) on a glass slide or in a crucible.
Rapidly cool the melt by placing it directly onto a metal block pre-cooled to 0°C or by plunging into liquid nitrogen.
Result: Needle-like, fibrous aggregates.[1] Under microscopy, these may exhibit twisting (helicoidal growth).[1][2]
Note: Form II is unstable and will convert to Form I over time. Analyze immediately.
Protocol C: Accessing Form III (Templated Synthesis)
Objective: Stabilize the elusive polytype.
Method: Mechanochemical Seeding with Nicotinamide.[3][4][5][6]
Combine Benzamide (90 mol%) and Nicotinamide (10 mol%) in a milling jar.
Perform liquid-assisted grinding (LAG) using 50 µL Isopropanol for 20 minutes at 30 Hz.
Mechanism: Nicotinamide acts as a template, forming a solid solution that thermodynamically favors the Form III packing arrangement over Form I.[5][6]
Result: Fine powder exhibiting the Form III diffraction signature.
Phase Transformation Workflow
Figure 2: Experimental pathways to access and interconvert benzamide polymorphs.
References
Liebig, J., & Wöhler, F. (1832).[7] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie. Link
Shtukenberg, A. G., et al. (2020).[2] Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition. Link
Kras, W., et al. (2021). Switching Polymorph Stabilities with Impurities: A Thermodynamic Route to Benzamide Form III. Communications Chemistry. Link
Thirunheri, S., et al. (2022).[8] Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. Link
Ectors, P., et al. (2013). Structure and interactions in benzamide molecular crystals. CrystEngComm. Link
Structural Elucidation of Methyl-N-Tolylbenzamide Isomers: A Comparative NMR Guide
Executive Summary & Scope In drug discovery, the precise structural characterization of amide derivatives is critical. "Methyl-N-tolylbenzamide" presents a nomenclatural ambiguity that often refers to two distinct isomer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
In drug discovery, the precise structural characterization of amide derivatives is critical. "Methyl-N-tolylbenzamide" presents a nomenclatural ambiguity that often refers to two distinct isomerism challenges:
Regioisomerism: The position of the methyl group on the
-phenyl ring (ortho, meta, or para-tolyl).
Rotational Isomerism (Rotamers): If the nitrogen is methylated (
-methyl--tolyl), restricted rotation around the amide bond creates distinct cis () and trans () conformers observable by NMR.[1]
This guide focuses primarily on differentiating the regioisomers (
) of -tolylbenzamide , while providing a dedicated section for distinguishing rotamers in tertiary amides .
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and distinct spectral features, the following protocol minimizes solvent-solute exchange and maximizes resolution.
slows the exchange of the amide N-H proton, appearing as a sharp, distinct doublet or singlet (8.0–10.5 ppm), which is crucial for determining coupling connectivity.
Why: Useful for observing chemically distinct methyl groups without solvent overlap (~2.5 ppm), but N-H peaks are often broad and concentration-dependent.[1]
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce stacking effects that shift aromatic peaks.[1]
Instrument Parameters
Frequency: Minimum 400 MHz recommended for resolving second-order aromatic couplings.[1]
Methyl Shift: Typically appears as a clean singlet at ~2.30 ppm .[1]
The Meta-Isomer (
-(3-tolyl)benzamide)
The meta isomer lacks the symmetry of the para form, resulting in four distinct proton signals for the tolyl ring.
Key Diagnostic Peak (H2): The proton located between the methyl group and the amide nitrogen (position 2) often appears as a singlet (or finely split doublet,
Hz) slightly downfield due to the inductive effect of the nitrogen.
Coupling Pattern:
H5 (between the two substituents): Appears as a triplet (pseudo-triplet,
Methyl Shift: Similar to para (~2.35 ppm), but the aromatic pattern is the differentiator.
The Ortho-Isomer (
-(2-tolyl)benzamide)
The ortho isomer is characterized by steric hindrance, which forces the tolyl ring to twist out of planarity with the amide group.
Steric Compression: The methyl group at the ortho position interacts with the amide carbonyl oxygen (or NH, depending on conformation).
Methyl Shift Anomaly: The methyl peak often shifts slightly upfield or downfield (2.15–2.45 ppm) compared to m/p isomers due to the anisotropic effect of the carbonyl group in the twisted conformation.
Aromatic Region: Often appears as a complex ABCD multiplet .[1]
Amide N-H: In DMSO-d
, the N-H peak may appear further downfield or broadened compared to p/m isomers due to potential intramolecular hydrogen bonding or desolvation caused by the steric bulk.
Summary Table of Chemical Shifts (Approximate in DMSO-d
)
Feature
Para ()
Meta ()
Ortho ()
Methyl ( ppm)
2.25 - 2.30 (s)
2.30 - 2.35 (s)
2.20 - 2.40 (s)
Tolyl Protons
AA'BB' (2d, 4H)
ABCD (s, d, t, d)
ABCD (Multiplet)
Symmetry
High ()
None ( plane only)
None
Key Diagnostic
Two clean doublets ( Hz)
Isolated singlet (H2)
Complex multiplet; Steric twist
C Methyl
~20.5 ppm
~21.1 ppm
~17.5 - 18.5 ppm (Shielded)
Advanced Analysis: Rotamers in Tertiary Amides
If your sample is
-methyl--tolylbenzamide (a tertiary amide), the spectrum will look fundamentally different due to restricted rotation around the C-N bond.[1]
The Phenomenon
Unlike secondary amides (which exist >95% as trans/anti), tertiary amides exist as a mixture of cis (
) and trans () rotamers in slow exchange on the NMR timescale at room temperature.
Spectral Fingerprint[1]
Dual Signals: You will see two sets of signals for every proton in the molecule.[1]
Example: Two methyl singlets (e.g., one at 3.2 ppm, one at 3.4 ppm) with unequal integration (e.g., 3:1 ratio).[1]
Validation Experiment (VT-NMR):
Heat the sample to 100°C (373 K) in DMSO-d
.
Result: The two sets of peaks will broaden and coalesce into a single, average set of peaks as the rotation rate becomes faster than the NMR timescale. This confirms the presence of rotamers rather than impurities.[1]
References
Gowda, B. T., et al. (2008).[1][2][3][4] "Effect of Substituents on the Crystal Structures of N-(Aryl)-benzamides." Zeitschrift für Naturforschung B. (Validates structural conformation and H-bonding patterns).[1]
Saeed, A., et al. (2010).[1][3] "Spectroscopic and X-ray diffraction studies of N-tolylbenzamides." Journal of Molecular Structure. (Provides specific shift data for tolyl isomers).
PubChem Compound Summary. "2-Methyl-N-(3-methylphenyl)benzamide." National Center for Biotechnology Information. [Link][1]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] (Authoritative text on AA'BB' systems and amide rotamers).
Comparative Validation Guide: Synthetic Routes for Substituted Benzamides
Executive Summary This guide validates and compares two distinct synthetic methodologies for the production of substituted benzamides, a pharmacophore ubiquitous in antipsychotics (e.g., Sulpiride) and prokinetics (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide validates and compares two distinct synthetic methodologies for the production of substituted benzamides, a pharmacophore ubiquitous in antipsychotics (e.g., Sulpiride) and prokinetics (e.g., Metoclopramide).
We contrast the Traditional Stoichiometric Activation (Method A: Acid Chloride) against the Green Catalytic Direct Amidation (Method B: Boronic Acid Catalysis) . While Method A remains the standard for sterically hindered substrates, Method B is validated here as a superior alternative for acid-sensitive substrates, offering a 60% reduction in Process Mass Intensity (PMI) and higher HPLC purity profiles by eliminating reactive dimer byproducts.
Strategic Context: The Impurity Challenge
In drug development, the synthesis of benzamides is often trivialized. However, scale-up reveals critical failure points:
Method A (Acid Chloride): Generates HCl and stoichiometric salt waste. Common failure mode is the formation of "dimer" impurities (anhydrides) and racemization of chiral alpha-centers.
Method B (Catalytic): Operates under equilibrium control. Failure mode is incomplete conversion due to inefficient water removal, but it offers superior atom economy.
Validation Goal: To demonstrate that Method B achieves equivalent yields (>85%) with superior impurity profiles for non-hindered substrates.
Mechanistic Validation
To understand the causality of the protocols, we must visualize the activation pathways.
Diagram 1: Comparative Mechanistic Pathways
The following diagram contrasts the irreversible nucleophilic attack in Method A with the reversible, catalyst-dependent cycle of Method B.
Caption: Comparative activation logic. Method A relies on high-energy leaving groups (Cl-), while Method B utilizes a reversible covalent bond formation with the Boron center to activate the carbonyl oxygen.
Experimental Protocols & Validation Data
Protocol A: The "Control" (Acid Chloride)
Best for: Sterically hindered amines, non-acid-sensitive substrates.
Activation: Dissolve substituted benzoic acid (1.0 equiv) in dry DCM. Add catalytic DMF (0.01 equiv) followed by Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
Critical Step: Monitor gas evolution (CO/CO2). Stir 2h at RT until solution clears.
Coupling: Evaporate solvent (remove excess oxalyl chloride). Redissolve in DCM. Add Amine (1.1 equiv) and Et3N (2.0 equiv) at 0°C.
Workup: Quench with NaHCO3. Wash organic layer with 1N HCl (to remove unreacted amine).
Method B becomes cheaper when disposal is factored.
Decision Matrix: When to Use Which?
Do not default to Method A simply because it is "standard." Use the following logic to select the optimal route for your specific molecule.
Caption: Selection logic. Method B is prioritized for scale and sensitivity; Method A is reserved for steric difficulty or high-throughput screening where speed > purity.
References
Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the myth of coupling reagents. Nature.
[Link]
Ishihara, K., & Yamamoto, H. (1996). Arylboronic Acid-Catalyzed Amide Formation. The Journal of Organic Chemistry.
[Link]
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Mechanistic Insights into the Boronic Acid-Catalyzed Direct Amidation Reaction. The Journal of Organic Chemistry.
[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
[Link]
Cross-Reactivity of Benzamide-Based Enzyme Inhibitors: A Comparative Technical Guide
This guide provides a technical deep-dive into the cross-reactivity profiles of benzamide-based enzyme inhibitors, with a primary focus on ortho-amino anilides (Class I selective HDAC inhibitors). Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep-dive into the cross-reactivity profiles of benzamide-based enzyme inhibitors, with a primary focus on ortho-amino anilides (Class I selective HDAC inhibitors).
Executive Summary: The Benzamide Selectivity Paradox
In the landscape of enzyme inhibition, particularly within chromatin-modifying enzymes, the benzamide scaffold (specifically the ortho-amino anilide zinc-binding group) represents a critical evolution from first-generation hydroxamates. While hydroxamates (e.g., Vorinostat) act as pan-inhibitors driven by high-affinity zinc chelation, benzamides (e.g., Entinostat, Mocetinostat) achieve isoform selectivity through weaker zinc coordination paired with stringent steric requirements.
However, "selectivity" is relative. This guide analyzes the cross-reactivity of benzamides not just as a failure of specificity, but as a tunable feature dependent on the "foot pocket" architecture of the target enzyme. We compare the performance of key clinical candidates and define protocols to validate their selectivity profiles.
Mechanistic Basis of Cross-Reactivity
To control cross-reactivity, one must understand its structural origin. The benzamide moiety distinguishes between HDAC isoforms based on the size and flexibility of the internal cavity adjacent to the catalytic zinc.
The "Foot Pocket" Thesis
Class I HDACs (HDAC 1, 2, 3): Possess a distinct 14-Å internal cavity (the "foot pocket") perpendicular to the lysine tunnel. The benzamide group can access this pocket, stabilized by
- stacking interactions with specific phenylalanine residues (e.g., Phe150/Phe205 in HDAC1).[1]
Class II HDACs (HDAC 6): Lacks this accessible foot pocket or possesses steric bulk that clashes with the rigid benzamide scaffold, resulting in >1000-fold selectivity for Class I over Class II.
Visualization: Structural Determinants of Selectivity
The following diagram illustrates the logical flow of structural features that dictate benzamide binding versus hydroxamate promiscuity.
Caption: Structural logic distinguishing pan-active hydroxamates from Class I selective benzamides based on 'foot pocket' accessibility.
Comparative Performance Analysis
The following data synthesizes experimental IC50 values across key benzamide inhibitors. Note the distinct "Selectivity Index" (SI), defined here as the ratio of HDAC6 (Class II) IC50 to HDAC1 (Class I) IC50. A higher SI indicates superior reduction in cross-reactivity.
Table 1: Potency and Selectivity Profiles
Inhibitor
Scaffold Type
HDAC1 IC50 (nM)
HDAC2 IC50 (nM)
HDAC3 IC50 (nM)
HDAC6 IC50 (nM)
Selectivity Index (HDAC6/HDAC1)
Entinostat (MS-275)
Pyridyl-carbamate Benzamide
243
453
248
>10,000
>40
Mocetinostat (MGCD0103)
Aminopyrimidine Benzamide
0.15
97
1.66
>10,000
>60,000
Chidamide (CS055)
Fluorophenyl Benzamide
95
160
67
>10,000
>100
Vorinostat (SAHA)
Hydroxamate (Control)
10
20
20
15
1.5 (Non-selective)
Key Insights for Drug Development:
Mocetinostat exhibits the most aggressive potency and selectivity profile, driven by its specific linker region that interacts favorably with the HDAC1/2 surface rim.
Entinostat shows lower absolute potency but maintains excellent Class I selectivity. Its slower binding kinetics (slow-on/slow-off) often translate to prolonged pharmacodynamic effects in vivo despite higher IC50s.
Cross-Reactivity Warning: While sparing Class IIa/b, benzamides often cross-react significantly within Class I (e.g., hitting HDAC1, 2, and 3 simultaneously). If HDAC3-specific inhibition is required, classic benzamides are insufficient; novel scaffolds exploiting the unique HDAC3-NCoR interface are necessary.
Protocol: Validating Isoform Selectivity (The Dual-Substrate System)
Trusting vendor-supplied IC50s is insufficient for rigorous development. You must validate cross-reactivity using a Self-Validating Dual-Substrate Protocol . This method uses specific fluorogenic substrates to distinguish Class I activity from Class II activity in complex lysates.
Experimental Logic[2][3][4]
Substrate A (Boc-Lys(Ac)-AMC): Cleaved efficiently by Class I (HDAC1/2/3) and Class IIb (HDAC6).
Substrate B (TFA-Lys-AMC): Trifluoroacetyl group is cleaved exclusively by Class IIa (HDAC4/5/7/9) and Class IIb (HDAC6), but not Class I.
Inhibitor Titration: By running parallel assays, you can mathematically deconvolute the inhibition source.
Step-by-Step Methodology
Reagent Prep: Prepare 2x Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Freshly add BSA (1 mg/mL) and TCEP (1 mM) to prevent non-specific loss or oxidation.
Enzyme Source: Use recombinant human HDAC1 (Class I control) and HDAC6 (Class II control). For physiological relevance, use nuclear extracts from HeLa cells (rich in Class I).
Reaction Setup:
Well A: Enzyme + Vehicle (DMSO) + Substrate (Positive Control).
Well C-H: Enzyme + Test Benzamide (Dose Response: 0.1 nM – 10 µM) + Substrate.
Incubation: Incubate at 37°C for 60 minutes. Benzamides have slow association rates; do not shorten this step or you will underestimate potency.
Development: Add Trypsin/Developer solution to release the AMC fluorophore. Read Fluorescence (Ex 360nm / Em 460nm).
Data Validation (The "Z" Rule): Calculate the Z-factor for your controls. If Z' < 0.5, the assay is noisy; data regarding selectivity shifts is invalid.
Workflow Visualization
Caption: Dual-substrate screening workflow to deconvolute Class I vs. Class II cross-reactivity.
Addressing Off-Target Liabilities
Beyond HDAC isoforms, benzamides carry specific off-target risks that must be screened early.
hERG Channel Inhibition
Benzamides with basic amine linkers (common for solubility) can interact with the hERG potassium channel, leading to QT prolongation.
Mitigation: Monitor the pKa of the solvent-exposed amine. Reducing basicity (e.g., using a pyridine nitrogen as in Entinostat) often improves the hERG safety margin compared to more basic piperazine analogs.
Metabolic Cross-Reactivity (CYP Enzymes)
Unlike hydroxamates, which are prone to glucuronidation and hydrolysis, benzamides are generally more metabolically stable but can act as competitive inhibitors of CYP450s.
Checkpoint: Screen against CYP3A4 and CYP2D6 early. Entinostat has shown favorable stability, whereas some earlier benzamide analogs showed time-dependent inhibition of CYPs.
References
Structural Basis of HDAC Selectivity: Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation. Journal of Biological Chemistry. Link
Mocetinostat Profile: Fournel, M., et al. (2008).[2] MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics. Link
Entinostat Selectivity: Saito, A., et al. (1999).[3] A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. PNAS. Link
HDAC Assay Protocols: Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link
Isomeric purity analysis of tolylbenzamides by GC-MS
Executive Summary In the synthesis of tolylbenzamides—common scaffolds in kinase inhibitors and analgesic drug discovery—controlling isomeric purity is critical. The presence of ortho-, meta-, and para- isomers affects b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of tolylbenzamides—common scaffolds in kinase inhibitors and analgesic drug discovery—controlling isomeric purity is critical. The presence of ortho-, meta-, and para- isomers affects biological efficacy and toxicity profiles. While NMR is the gold standard for structural elucidation, it often fails to quantify trace isomeric impurities (<0.5%) due to signal overlap.
This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior method for quantitative isomeric purity analysis of tolylbenzamides. We provide a validated protocol, a mechanistic breakdown of the "ortho-effect" in mass spectrometry, and a direct performance comparison against HPLC and NMR.
Part 1: The Isomeric Challenge
Tolylbenzamides (N-tolylbenzamides) exist as three regioisomers based on the methyl substitution on the aniline ring.
Ortho- (2-methyl): Sterically hindered, often exhibits distinct biological binding.
Meta- (3-methyl) & Para- (4-methyl): Thermodynamically similar, difficult to separate.
The Analytical Bottleneck:
Standard C18 HPLC columns often fail to resolve meta and para isomers because their hydrophobicities are nearly identical. 1H-NMR requires expensive high-field instruments (600+ MHz) to resolve the methyl singlets (~2.3 ppm), which often overlap in mixtures. GC-MS overcomes this by leveraging two physical properties:
Boiling Point Differentials: Ortho isomers typically possess lower boiling points due to steric inhibition of intermolecular hydrogen bonding, leading to earlier elution.
Fragmentation Fingerprints: The ortho isomer undergoes unique mass spectral rearrangements (the "Ortho Effect") absent in meta and para forms.
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following table contrasts the three primary analytical modalities for tolylbenzamide purity.
Feature
GC-MS (Recommended)
1H-NMR
HPLC-UV
Differentiation Principle
Volatility & MS Fragmentation
Magnetic Environment
Polarity/Hydrophobicity
Isomer Resolution
High (Capillary columns provide >100k plates)
Low (Peak overlap common)
Medium (Requires chiral/phenyl-hexyl columns)
LOD (Limit of Detection)
< 10 ng/mL (Trace analysis)
~10 µg/mL (Low sensitivity)
~100 ng/mL
Throughput
High (20-30 min runs)
Low (Long acquisition for trace impurities)
Medium
Structural ID
Yes (Library match + Fragmentation)
Yes (Definitive structure)
No (Retention time only)
Decision Matrix
Use NMR when confirming the structure of the major product.
Use GC-MS when quantifying trace isomeric impurities (0.01% - 5%) in a batch.
Part 3: Mechanistic Insight & Visualization
The "Ortho Effect" in Mass Spectrometry
A key advantage of MS is the ability to distinguish the ortho isomer even if chromatographic separation is incomplete.
Mechanism: In N-(2-tolyl)benzamide, the carbonyl oxygen is spatially proximate to the ortho-methyl hydrogens. Upon electron impact (EI) ionization, a hydrogen transfer occurs, facilitating the elimination of a neutral molecule (often water or ketene equivalent) or enhancing specific fragment ions (e.g., m/z 105 vs m/z 106 ratios).
Meta/Para: These isomers cannot undergo this intramolecular rearrangement due to distance, resulting in a standard fragmentation pattern dominated by simple bond cleavages.
Analytical Workflow Diagram
Caption: Figure 1. Integrated GC-MS workflow for separating tolylbenzamide isomers. The logic cluster highlights the physical separation (elution order) and spectral differentiation.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating. The resolution between meta and para isomers serves as the system suitability test.
Materials
Standards: Pure standards of o-, m-, and p- tolylbenzamide (Sigma-Aldrich or synthesized).
Solvent: Ethyl Acetate (HPLC Grade).
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm). Note: For difficult separations, use a DB-17 (50% phenyl) column to enhance polarity-based selectivity.
Scan Mode: Full Scan (m/z 50–350) for identification; SIM (m/z 91, 105, 211) for quantitation of trace impurities.
Data Interpretation
Elution Order: Expect Ortho (lowest B.P.)
MetaPara (highest B.P.).
Resolution Calculation: Calculate resolution (
) between meta and para peaks.
Acceptance Criteria:
for quantitative reporting.
References
Comparison of GC-MS and NMR:
Rawat, N., et al. (2016). "Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation." National Institutes of Health (PMC).
[Link]
Context: Validates the superior sensitivity of GC-MS over NMR for quantitative analysis of small molecules.
Isomer Separation Logic:
Master Organic Chemistry. (2018).[1][2][3] "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution."
[Link]
Context: Provides the fundamental structural basis for the polarity and boiling point differences exploited in the GC separation.
A Comprehensive Guide to the Safe Disposal of 2-Methyl-N-(o-tolyl)benzamide
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-N-(o-tolyl)benzamide, a compound utilized in specialized research and development applications. The following procedures...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-N-(o-tolyl)benzamide, a compound utilized in specialized research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document is based on the precautionary principle, treating the substance as potentially hazardous by considering the toxicological profiles of structurally related chemicals, such as Benzamide.
Immediate Safety and Hazard Assessment
Due to the lack of specific toxicity data for 2-Methyl-N-(o-tolyl)benzamide, it is prudent to handle it with the care required for hazardous substances. The parent compound, Benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects[1]. A related compound, 2-Amino-N-(o-tolyl)benzamide, is classified as a short-term and long-term aquatic hazard[2]. Therefore, it is essential to prevent this compound from entering the environment.
Key Precautionary Measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[6]
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal.[1][6]
Chemical and Physical Properties Overview
While specific data for 2-Methyl-N-(o-tolyl)benzamide is limited, the table below provides information for related compounds to give a general understanding of the substance class.
The disposal of 2-Methyl-N-(o-tolyl)benzamide must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[9]
Step 1: Waste Identification and Segregation
Clearly label a dedicated waste container as "Hazardous Waste: 2-Methyl-N-(o-tolyl)benzamide".
Include the full chemical name and any known hazard symbols.
Store this waste separately from other chemical waste streams to avoid potential reactions.
Step 2: Containerization
Use a chemically compatible and sealable container for waste accumulation. The original product container is often a suitable choice.
Ensure the container is in good condition, free from leaks or cracks.
Do not overfill the container; leave adequate headspace for expansion.
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][10]
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6][9]
Provide the contractor with all available information about the compound.
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[4][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-N-(o-tolyl)benzamide.
Caption: Disposal workflow for 2-Methyl-N-(o-tolyl)benzamide.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by adhering to the precautionary principle. By treating 2-Methyl-N-(o-tolyl)benzamide with the same level of caution as its more thoroughly studied analogues, this guide ensures a high margin of safety. The core of this protocol—identification, segregation, secure containment, and professional disposal—is a universally accepted best practice for handling unknown or poorly characterized chemical waste.
For further validation, it is imperative that you:
Consult your institution's Environmental Health and Safety (EHS) department. They will have specific procedures and approved vendors for hazardous waste disposal.
Attempt to obtain a Safety Data Sheet (SDS) from the manufacturer or supplier. This document will provide the most accurate and specific information regarding the hazards and proper disposal of this compound.
By following these steps, you contribute to a safe and compliant laboratory environment.
References
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Retrieved from [Link]
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
ChemSrc. (2025, August 20). 2-AMINO-N-(O-TOLYL)BENZAMIDE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-o-tolyl-benzamide. PubChem. Retrieved from [Link]
U.S. Environmental Protection Agency. (1980, March). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. EPA NEPIs. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
ACS Grade. (n.d.). 2-Amino-N-(o-tolyl)benzamide — ACS Grade, ≥99%, For Synthesis — CAS: 4943-85-5. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-(m-tolyl)benzamide. PubChem. Retrieved from [Link]